molecular formula C16H24ClNO3S B123033 C-Demethyl Clethodim CAS No. 112301-96-9

C-Demethyl Clethodim

Numéro de catalogue: B123033
Numéro CAS: 112301-96-9
Poids moléculaire: 345.9 g/mol
Clé InChI: YSGSBNBWXYFZJA-CHIOMFQBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

C-Demethyl Clethodim is a primary metabolite of the selective post-emergence herbicide clethodim, which belongs to the cyclohexanedione oxime chemical class . Clethodim itself is an acetyl-CoA carboxylase (ACCase) inhibitor, a mechanism of action that effectively disrupts fatty acid synthesis in grass weeds, leading to plant death . This makes compounds like clethodim and its metabolites highly valuable for research into grass weed control in broadleaf crops . The study of C-Demethyl Clethodim is crucial for understanding the environmental fate of clethodim. Research indicates that clethodim undergoes rapid photodegradation on plant surfaces and in soil, with the dealkoxylated (deethoxylated) derivative being a major and relatively photostable transformation product . Investigating C-Demethyl Clethodim provides essential insights into the degradation pathways, persistence, and potential ecological impact of this herbicide class. This metabolite is therefore an important standard for analytical method development and validation in environmental chemistry, toxicology, and studies aimed at understanding and mitigating herbicide resistance in grass weeds .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJEPZJOFFBPS-YADWXFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: C-Demethyl Clethodim (CAS 112301-96-9)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of C-Demethyl Clethodim (CAS 112301-96-9), structured for researchers and analytical scientists.

Structural Characterization, Metabolic Significance, and Analytical Protocols

Executive Summary

C-Demethyl Clethodim (CAS 112301-96-9) is a critical structural analogue of the cyclohexanedione oxime herbicide, Clethodim. It exists primarily as a process impurity arising from raw material contamination during synthesis and as a minor metabolite in specific biological systems. Chemically, it is distinguished from the parent compound by the shortening of the acylimino side chain from a propylidene to an ethylidene moiety.

For drug development and agrochemical safety professionals, accurately quantifying this compound is essential for regulatory compliance (impurity profiling) and understanding the complete metabolic fate of cyclohexanedione herbicides. This guide details its chemical identity, formation pathways, and validated LC-MS/MS detection protocols.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Chemical Data
ParameterTechnical Specification
Common Name C-Demethyl Clethodim
CAS Registry Number 112301-96-9
IUPAC Name 2-[(1E)-1-{[(2E)-3-chloroprop-2-en-1-yl]oxy}imino)ethyl]-5-[2-(ethylthio)propyl]-3-hydroxycyclohex-2-en-1-one
Molecular Formula C₁₆H₂₄ClNO₃S
Molecular Weight 345.88 g/mol
Parent Compound Clethodim (MW 359.91 g/mol )
Mass Difference -14.03 Da (Loss of -CH₂-)
SMILES CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O
Structural Divergence

The defining feature of C-Demethyl Clethodim is the modification at the C2-position of the cyclohexanedione ring.

  • Clethodim: Possesses a propionyl backbone (3-carbon chain) derivatized to an oxime.

  • C-Demethyl Clethodim: Possesses an acetyl backbone (2-carbon chain) derivatized to an oxime.

This "demethylation" refers to the absence of the terminal methyl group on the imino-alkyl chain, not the removal of a methyl from a heteroatom (N or O).

Diagram: Structural Relationship & Homology

The following diagram illustrates the specific site of modification distinguishing the metabolite from the parent.

ChemicalStructure Clethodim Clethodim (Parent) C17H26ClNO3S CDemethyl C-Demethyl Clethodim (Impurity/Metabolite) C16H24ClNO3S Clethodim->CDemethyl Impurity Formation (via Acetyl Chloride) PropylChain Side Chain: Propylidene (-C(=N-OR)-CH2-CH3) Clethodim->PropylChain Contains EthylChain Side Chain: Ethylidene (-C(=N-OR)-CH3) CDemethyl->EthylChain Contains PropylChain->EthylChain Structural Modification (Loss of Terminal Methyl)

Caption: Structural homology map highlighting the transition from the propylidene side chain of Clethodim to the ethylidene side chain of C-Demethyl Clethodim.

Genesis: Synthesis Impurity vs. Metabolic Pathway

Understanding the origin of CAS 112301-96-9 is vital for determining whether its presence indicates process failure or biological degradation.

Synthetic Origin (Process Impurity)

In the industrial synthesis of Clethodim, the core cyclohexanedione intermediate is acylated.

  • Standard Reagent: Propionyl chloride (C₃H₅ClO).

  • Impurity Source: Contamination of propionyl chloride with Acetyl chloride (C₂H₃ClO).

  • Mechanism: The acetyl chloride competes in the acylation step, forming the C-Demethyl analogue. This is the primary source of the compound in technical-grade material.

Metabolic Origin (Degradation)

While less dominant than sulfoxidation, C-demethylation is a documented metabolic route in mammals (rat/goat) and plants.

  • Pathway: Oxidative decarboxylation or direct alkyl chain oxidation can shorten the propyl side chain.

  • Significance: It is generally considered a minor metabolite (<5% of Total Radioactive Residue), often found alongside sulfoxide and sulfone derivatives.

Diagram: Genesis Pathways

GenesisPathways RawMaterials Raw Material: Propionyl Chloride Clethodim CLETHODIM (Target Active) RawMaterials->Clethodim Acylation Contaminant Contaminant: Acetyl Chloride CDemethyl C-DEMETHYL CLETHODIM (Impurity) Contaminant->CDemethyl Competitive Acylation Intermediate Intermediate: 1,3-Cyclohexanedione Intermediate->Clethodim Intermediate->CDemethyl Metabolism Metabolic Oxidation (In vivo/Environment) Clethodim->Metabolism Metabolism->CDemethyl Minor Pathway (Chain Shortening)

Caption: Dual genesis pathways showing C-Demethyl Clethodim as both a synthetic impurity and a downstream metabolite.

Analytical Methodology

Due to the structural similarity between Clethodim and its C-Demethyl analogue, low-resolution methods (like HPLC-UV) often fail to resolve them adequately. LC-MS/MS is the mandatory standard for specific identification.

Validated LC-MS/MS Protocol

This protocol ensures separation of the parent from the demethylated impurity and their respective sulfoxide/sulfone metabolites.

Reagents & Standards:

  • Reference Standard: C-Demethyl Clethodim (>95% purity).[1]

  • Internal Standard: Clethodim-d5 or ¹³C₃-Clethodim.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B (ACN)

    • 1-8 min: Linear ramp to 90% B

    • 8-10 min: Hold 90% B

    • 10.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (MRM)

The following Multiple Reaction Monitoring (MRM) transitions are specific. The mass shift of -14 Da is diagnostic.

AnalytePrecursor Ion (m/z) [M+H]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Clethodim 360.1268.1164.120 / 35
C-Demethyl Clethodim 346.1 254.1 150.1 22 / 38

Note: The fragment 164.1 (Clethodim) corresponds to the loss of the chloroallyloxy group and side chain cleavage. In C-Demethyl, this fragment shifts to 150.1, confirming the modification is on the core/acyl chain, not the chloroallyl tail.

Diagram: Analytical Workflow

AnalyticalWorkflow Sample Sample Matrix (Crop/Tech Material) Extract Extraction (Acetonitrile/Salting Out) Sample->Extract LC UPLC Separation (C18 Column) Extract->LC MS MS/MS Detection (ESI+) LC->MS CheckParent Peak @ m/z 360.1 (Clethodim) MS->CheckParent CheckImpurity Peak @ m/z 346.1 (C-Demethyl) MS->CheckImpurity Data Data Analysis CheckParent->Data Quantify Active CheckImpurity->Data Quantify Impurity

Caption: Step-by-step LC-MS/MS workflow for the simultaneous quantification of Clethodim and C-Demethyl Clethodim.

References

  • Food and Agriculture Organization (FAO). (2019). Clethodim: Pesticide Residues in Food - 2019 Evaluations. FAO Plant Production and Protection Paper.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136469009, Clethodim. PubChem.[2][3]

  • U.S. Environmental Protection Agency (EPA). (1996). Pesticide Fact Sheet: Clethodim. Office of Prevention, Pesticides and Toxic Substances.

  • Xiong, Y., et al. (2024).[4] Analysis method for residues of clethodim and its metabolites in animal origin foods. Chinese Journal of Pesticide Science, 26(5).[4]

Sources

The Metabolic Journey of Clethodim: An In-depth Technical Guide to its Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the metabolic fate of clethodim, a selective post-emergence cyclohexanedione herbicide. Designed for researchers, scientists, and professionals in drug development and environmental science, this document delves into the core metabolic pathways, the enzymatic machinery driving these transformations, and the state-of-the-art analytical methodologies for their characterization. Our focus is on elucidating the causal relationships behind experimental choices and ensuring the scientific integrity of the presented protocols.

The Core Metabolic Cascade: From Parent Compound to Primary Metabolites

Clethodim, upon introduction into biological systems (plants, animals) and the environment (soil, water), undergoes a series of metabolic transformations, primarily driven by oxidation.[1][2] The central and most well-documented pathway involves the sequential oxidation of the sulfur atom within the ethylthio propyl group.[1][2] This process yields two major and toxicologically significant metabolites: clethodim sulfoxide and clethodim sulfone .[1][2][3]

The initial and rapid oxidation converts clethodim to clethodim sulfoxide.[2][3] This is followed by a slower oxidation of the sulfoxide to the corresponding sulfone.[1][2][3] The presence of these metabolites is a critical consideration in residue analysis and toxicological risk assessments, as their persistence and potential for biological activity can differ from the parent compound.[4]

Beyond this primary pathway, further degradation can occur, leading to a variety of other metabolites, particularly in soil and through photolysis. These can include the formation of clethodim imine, clethodim oxazole, and their respective sulfoxide and sulfone derivatives.[3][5]

Clethodim_Metabolism Clethodim Clethodim Sulfoxide Clethodim Sulfoxide Clethodim->Sulfoxide Sulfoxidation (Rapid) Other Other Metabolites (Imine, Oxazole derivatives) Clethodim->Other Photolysis/Other Pathways Sulfone Clethodim Sulfone Sulfoxide->Sulfone Oxidation (Slower) Sulfoxide->Other

Caption: Primary metabolic pathway of clethodim degradation.

The Enzymatic Engine: The Role of Cytochrome P450

The oxidative metabolism of a vast array of xenobiotics, including pesticides like clethodim, is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[6][7][8] These heme-containing monooxygenases are crucial for Phase I metabolism, introducing or exposing functional groups on the substrate, thereby increasing its polarity and facilitating its subsequent excretion.[7][9]

In the context of clethodim, CYP450 enzymes are the likely catalysts for the initial sulfoxidation to clethodim sulfoxide and the subsequent oxidation to clethodim sulfone. This is a common metabolic fate for many sulfur-containing compounds.[10] The specific CYP450 isoforms involved may vary between species, which can account for differences in metabolic rates and profiles observed in different organisms. Understanding the role of CYP450 provides a mechanistic basis for predicting potential drug-herbicide interactions and for developing in vitro models to study clethodim metabolism.

Quantitative Insights: Degradation Kinetics

The persistence of clethodim and its metabolites is a key factor in assessing their environmental impact and potential for dietary exposure. The degradation rate is often expressed as a half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. These values are highly dependent on the matrix and environmental conditions.

CompoundMatrixHalf-life (DT50)Reference(s)
ClethodimSoil (aerobic)Approximately 3 days[1]
ClethodimWater (pH 5)26 - 42 days (hydrolysis)[5]
ClethodimWater (pH 7 & 9)Stable to hydrolysis (~300 days)[5][11]
ClethodimWater (photolysis)1.5 - 9.6 days[3][11]
Clethodim SulfoxideChlorinated WaterDegradation observed[12]

Note: The provided half-life values are indicative and can vary significantly based on factors such as soil type, temperature, microbial activity, and pH.

Experimental Protocols for Residue Analysis

The accurate quantification of clethodim and its degradation products is paramount for regulatory compliance and risk assessment. The choice of analytical methodology is dictated by the matrix complexity, the required sensitivity, and the specific analytes of interest.

QuEChERS Sample Preparation: A Robust Approach for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a gold standard for pesticide residue analysis in a wide variety of matrices, including soil and agricultural products.[13][14] Its effectiveness lies in its ability to efficiently extract a broad range of pesticides while simultaneously removing a significant portion of interfering matrix components.

Step-by-Step QuEChERS Protocol for Soil Samples:

  • Sample Weighing: Weigh 10 g of a homogenized soil sample (with at least 70% water content) into a 50 mL centrifuge tube. For dry soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[13][14]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube.

  • Shaking: Shake the tube vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction of the analytes from the soil matrix.[13]

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet (typically containing magnesium sulfate, sodium citrate, and sodium chloride) to the tube. These salts induce phase separation between the aqueous and organic layers and help to partition the analytes into the acetonitrile layer.[2]

  • Centrifugation: Immediately shake the tube for at least 2 minutes and then centrifuge for 5 minutes at ≥3000 relative centrifugal force (rcf).[14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and other polar interferences), C18 sorbent (to remove non-polar interferences), and magnesium sulfate (to remove residual water).[4][14]

  • Final Centrifugation: Vortex the d-SPE tube for 30-60 seconds and then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[14]

  • Sample for Analysis: The resulting supernatant is ready for analysis by HPLC or LC-MS/MS.

Causality Behind the Method: The use of acetonitrile as the extraction solvent provides good recovery for a wide range of pesticides. The addition of salts creates an exothermic reaction that aids in extraction efficiency. The d-SPE step is a critical cleanup procedure that selectively removes interfering compounds, leading to a cleaner extract and improved analytical performance.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of clethodim, particularly in technical formulations and when high sensitivity is not the primary requirement.

Step-by-Step HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A normal phase silica gel column (e.g., Hypersil silica, 5µm, 150mm x 3.9mm).[15]

  • Mobile Phase: A mixture of n-hexane, ethyl acetate, and acetic acid (e.g., in a ratio of 940:40:20 v/v/v). The acidic component helps to ensure good peak shape for the acidic clethodim molecule.[2]

  • Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[2][15]

  • Detection: UV detection at 254 nm.[2][15]

  • Injection Volume: 5 µL.[2]

  • Standard Preparation: Prepare a series of calibration standards of a clethodim reference standard of known purity in the mobile phase.[16]

  • Quantification: The concentration of clethodim in the sample is determined by comparing its peak area to the calibration curve generated from the standards.[16]

Self-Validating System: The protocol's trustworthiness is established by bracketing sample injections with calibration standards. This approach corrects for any instrumental drift during the analytical run. The relative retention time of the clethodim peak in the sample should not deviate by more than 1.5% from that of the calibration solution to confirm identity.[16]

Total Residue Analysis by Oxidation and Liquid Chromatography

For regulatory purposes, it is often necessary to determine the total residue of clethodim and its primary oxidative metabolites. A common moiety method simplifies this analysis by converting all residues to a single, stable analyte.

Step-by-Step Total Residue Protocol:

  • Extraction: Extract the sample with a suitable solvent such as acetone.[2]

  • Oxidation: Treat the extract with an oxidizing agent, such as m-chloroperoxybenzoic acid, to convert both clethodim and clethodim sulfoxide to clethodim sulfone.[2]

  • Cleanup: The resulting solution is cleaned up using solid-phase extraction (SPE) cartridges to remove excess oxidizing agent and other interferences.[2]

  • LC Analysis: The cleaned extract is then analyzed by liquid chromatography (LC) with UV or mass spectrometric detection to quantify the total amount of clethodim sulfone.[2]

  • Calculation: The total residue, expressed as clethodim equivalents, is calculated from the concentration of clethodim sulfone.

Rationale: This method provides a robust and efficient way to assess the total toxicologically relevant residue without the need to individually quantify each metabolite.

Experimental Workflow and Data Analysis

The overall process for analyzing clethodim degradation products can be visualized as a streamlined workflow, from sample collection to final data interpretation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Sample Collection Homogenize Homogenization Collect->Homogenize Extract Extraction (e.g., QuEChERS) Homogenize->Extract Cleanup Cleanup (d-SPE) Extract->Cleanup Analysis LC-MS/MS or HPLC-UV Cleanup->Analysis Quantify Quantification Analysis->Quantify Report Reporting Quantify->Report

Caption: A generalized experimental workflow for the analysis of clethodim and its metabolites.

Authoritative Grounding and Regulatory Context

The methodologies described in this guide are grounded in established principles of analytical chemistry and are consistent with guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA).[17][18][19] These agencies provide a framework for the validation of analytical methods for pesticide residues, ensuring that the data generated are reliable and can be used for risk assessment and the establishment of maximum residue limits (MRLs).[17][20]

References

  • MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Clethodim. (2022). Minnesota Department of Natural Resources. Retrieved from [Link]

  • Clethodim FAO evaluation only. (2017). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Study of Clethodim Degradation and By-Product Formation in Chlorinated Water by HPLC. (2025). MDPI. Retrieved from [Link]

  • US EPA-Pesticides; Clethodim. (1991). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Clethodim (187). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Analysis Method Clethodim. (n.d.). Scribd. Retrieved from [Link]

  • 41030209-clethodim-ecm-soil-hplc.pdf. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Guidance for Addressing Unextracted Pesticide Residues in Laboratory Studies. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 5396m_Clethodim_HPLC method_CIPAC full scale trial. (n.d.). Cipac.org. Retrieved from [Link]

  • determination of clethodim. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pesticide Residues in Food. (2025). National Pesticide Information Center. Retrieved from [Link]

  • Pesticides. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

  • About Test Guidelines for Pesticides and Toxic Substances. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Registration Review C. (2017). Regulations.gov. Retrieved from [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. (2025). YouTube. Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. Retrieved from [Link]

Sources

Chemical stability of C-Demethyl Clethodim in soil matrices

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability and Degradation of Clethodim in Soil Matrices

A Note on "C-Demethyl Clethodim"

Initial research into the chemical stability of "C-Demethyl Clethodim" in soil matrices did not yield specific information on a metabolite with this designation. The available scientific literature extensively details the degradation of the parent herbicide, Clethodim, into its primary metabolites, Clethodim sulfoxide and Clethodim sulfone. Therefore, this guide will focus on the well-documented chemical stability and degradation pathways of Clethodim and these major metabolites in soil environments. It is plausible that "C-Demethyl Clethodim" may be a minor, less-studied metabolite or a misnomer. This guide provides a comprehensive overview based on the current authoritative scientific understanding.

Introduction: The Environmental Fate of a Widely Used Herbicide

Clethodim is a selective, post-emergence cyclohexenone herbicide highly effective for controlling annual and perennial grasses in a variety of broadleaf crops.[1] Its efficacy and widespread use necessitate a thorough understanding of its environmental fate, particularly its stability and degradation in soil. The persistence of Clethodim and its metabolites in soil is a critical factor influencing its potential for environmental impact, including the possibility of groundwater contamination and effects on non-target organisms. This guide provides a detailed technical overview of the chemical stability of Clethodim in soil, delving into its degradation pathways, influencing factors, and the analytical methodologies required for its study.

Degradation of Clethodim in Soil: A Multi-faceted Process

Clethodim is characterized by its low persistence in most soil types, with a reported half-life of approximately 3 days under aerobic conditions.[1][2] The primary mechanism of its breakdown in soil is through microbial metabolism, although photolysis on the soil surface can also contribute.[1][2] Hydrolysis and volatilization are generally not considered significant degradation pathways for Clethodim in the soil environment.[1][2]

The degradation of Clethodim in soil is a sequential process that leads to the formation of several key metabolites. The main breakdown products under aerobic conditions are Clethodim sulfoxide, Clethodim sulfone, and oxazole sulfone.[1]

The Primary Degradation Pathway: Oxidation to Sulfoxide and Sulfone

The principal degradation pathway of Clethodim in soil involves the oxidation of its thioether group. This process is primarily mediated by soil microorganisms.[3][4] The initial and most significant metabolite formed is Clethodim sulfoxide .[3][5] This is a rapid conversion, with Clethodim sulfoxide often being the dominant residue detected in soil shortly after application.[6]

Further oxidation of Clethodim sulfoxide leads to the formation of Clethodim sulfone .[3][5] While both metabolites are more polar than the parent compound, they also exhibit relatively short half-lives in soil, ranging from 1.6 to 10 days for the sulfoxide and sulfone, respectively.[5]

The following diagram illustrates the primary aerobic degradation pathway of Clethodim in soil:

Clethodim_Degradation Clethodim Clethodim Sulfoxide Clethodim Sulfoxide (Major Metabolite) Clethodim->Sulfoxide Microbial Oxidation Sulfone Clethodim Sulfone Sulfoxide->Sulfone Microbial Oxidation Oxazole_Sulfone Clethodim Oxazole Sulfone Sulfoxide->Oxazole_Sulfone Cyclisation & Oxidation Sulfone->Oxazole_Sulfone Cyclisation CO2 CO2 and Bound Residues Oxazole_Sulfone->CO2 Further Degradation

Caption: Aerobic degradation pathway of Clethodim in soil.

Anaerobic Degradation

Under anaerobic conditions, the degradation of Clethodim is significantly slower. The primary metabolites formed under these conditions are clethodim imine and clethodim imine sulfoxide.[4][7] The half-life of Clethodim can extend to over 150 days in anaerobic aquatic environments.[7]

Factors Influencing the Stability of Clethodim in Soil

The rate of Clethodim degradation in soil is not constant and is influenced by a variety of environmental and soil-specific factors. Understanding these factors is crucial for predicting its persistence and potential for off-site movement.

FactorInfluence on Degradation RateCausality
Soil Microorganisms Primary Driver: Higher microbial activity leads to faster degradation.The oxidation of Clethodim to its sulfoxide and sulfone is predominantly a microbially mediated process.[3][4]
Soil Moisture Enhances Degradation: Optimal moisture levels for microbial activity accelerate degradation.Soil moisture is essential for microbial life and enzymatic activity, which are the main drivers of Clethodim breakdown.[8][9]
Temperature Increases Degradation: Warmer temperatures generally lead to faster degradation.Microbial activity and the rate of chemical reactions increase with temperature, up to an optimal point.[8]
Soil pH Moderate Influence: Degradation is slower in acidic conditions.While microbial activity is affected by pH, Clethodim itself is more stable at neutral to alkaline pH.[5][7] Hydrolysis is more significant at a lower pH.[7]
Organic Matter Complex Role: Can enhance microbial populations but may also increase adsorption, potentially reducing bioavailability for degradation.High organic matter supports a larger and more diverse microbial community, which can enhance degradation.[8]
Photolysis Contributes to Surface Degradation: Sunlight can break down Clethodim on the soil surface.Clethodim is susceptible to photodegradation, especially in the presence of UV light.[10][11] However, this is limited to the very top layer of soil.[7]

Analytical Methodologies for the Determination of Clethodim and its Metabolites in Soil

Accurate and sensitive analytical methods are essential for monitoring the fate of Clethodim and its metabolites in soil. Due to the rapid degradation of the parent compound, methods often target the simultaneous determination of Clethodim, Clethodim sulfoxide, and Clethodim sulfone.

Sample Extraction and Cleanup

A common approach for extracting Clethodim and its metabolites from soil involves using a mixture of methanol and water.[12][13] This is often followed by a cleanup step to remove interfering substances from the soil matrix. This can include liquid-liquid partitioning and solid-phase extraction (SPE).[14]

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the analysis of Clethodim and its metabolites.

  • HPLC with UV Detection (HPLC-UV): This method is suitable for determining Clethodim in technical formulations and can be used for residue analysis in soil, though it may lack the sensitivity and selectivity of mass spectrometry.[14]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the sensitive and selective quantification of Clethodim and its metabolites in complex matrices like soil.[15] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation prior to LC-MS/MS analysis.[15]

The following diagram outlines a typical workflow for the analysis of Clethodim and its metabolites in soil using LC-MS/MS:

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Soil_Sample Soil Sample Collection and Homogenization Extraction Extraction (e.g., Acetonitrile - QuEChERS) Soil_Sample->Extraction Cleanup Sample Cleanup (e.g., Solid-Phase Extraction) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification and Data Analysis MS_Detection->Quantification

Caption: General workflow for the analysis of Clethodim and its metabolites in soil.

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

The following is a generalized protocol based on established methods for the analysis of Clethodim and its metabolites in soil.[15]

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Vortex vigorously for 1 minute.
  • Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant.
  • Transfer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
  • Injection Volume: 5-10 µL.
  • MS/MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) of specific precursor/product ion transitions for Clethodim, Clethodim sulfoxide, and Clethodim sulfone.

Conclusion: A Transient Presence in the Soil Environment

Clethodim is a herbicide with low persistence in aerobic soil environments. Its degradation is primarily driven by microbial activity, leading to the formation of the more polar metabolites, Clethodim sulfoxide and Clethodim sulfone, which are also relatively non-persistent. Factors such as microbial activity, soil moisture, and temperature play significant roles in the rate of its degradation. While photolysis can contribute to its breakdown on the soil surface, it is not a major degradation pathway within the soil profile. The transient nature of Clethodim and its primary metabolites suggests a low potential for accumulation and long-term persistence in soil when used according to standard agricultural practices. Accurate monitoring of these compounds requires sensitive analytical techniques, with LC-MS/MS being the method of choice for reliable quantification in soil matrices.

References

  • EXTOXNET PIP - CLETHODIM - Oregon St
  • MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Clethodim.
  • 5.7 Clethodim (187) TOXICOLOGY.
  • Metabolic profile and behavior of clethodim and spirotetramat in herbs during plant growth and processing under controlled conditions - PMC.
  • determin
  • Clethodim (187) - FAO.org.
  • clethodim Chemical name: IUPAC: (±)-2-[(E)-1-[(E)-3-chloroallyloxyimino]propyl].
  • A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites - Benchchem.
  • US EPA-Pesticides; Clethodim.
  • Simultaneous determination and method validation of clethodim and its metabolites clethodim sulfoxide and clethodim sulfone in tobacco by LC−MS/MS | Request PDF - ResearchG
  • Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS - ResearchG
  • Environmental Chemistry Methods: Clethodim; 410302-09 - US EPA.
  • CLETHODIM (187) EXPLANATION Clethodim was evaluated by the JMPR in 1994 and 1997. Numerous MRLs were recommended in the first ev.
  • Chemical structures of clethodim and its oxidation metabolites.
  • Kinetics of disappearance of clethodim (a, b) and sethoxydim (c, d)...
  • Clethodim (Ref: RE 45601) - AERU - University of Hertfordshire.
  • Stability and Activity of Clethodim as Influenced by pH, UV Light, and Adjuvant.
  • Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems - Arabian Journal of Chemistry.
  • DEGRADATION OF HERBICIDES IN SOILS Lowell s. Jordan.
  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI.

Sources

Technical Guide: Clethodim Metabolite Fate & Transport Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grass weeds. While the parent compound exhibits a short half-life in aerobic soil environments (


 days), its environmental footprint is defined not by the parent, but by a complex suite of mobile and persistent metabolites.

This guide provides a technical deep-dive into the degradation pathways (sulfoxidation, imine formation, and oxazole cyclization), the transport kinetics of these polar metabolites, and the analytical methodologies required to detect them. The core finding for researchers is that clethodim residue analysis must be treated as a "common moiety" problem ; failure to account for the sulfoxide and sulfone fractions will result in a gross underestimation of environmental load and toxicological risk.

Chemical Identity & Metabolic Pathways[1][2]

The metabolic fate of clethodim is driven by three primary mechanisms: S-oxidation , N-O bond cleavage , and oxazole ring formation .

The Sulfoxidation Pathway (Biotic)

In aerobic soil and plant tissues, the thioethyl group is rapidly oxidized.

  • Clethodim Sulfoxide: The primary metabolite, forming up to 75% of the applied residue within days.[1] It is significantly more polar than the parent.

  • Clethodim Sulfone: Formed via further oxidation of the sulfoxide. It is more persistent than the parent and retains high mobility.

Abiotic Transformation
  • Hydrolysis (pH Dependent): Clethodim is acid-labile. At pH 5, it degrades (

    
     days) into Clethodim Oxazole  and Chloroallyl Alcohol . At pH 7 and 9, it is relatively stable.
    
  • Photolysis: Rapid degradation (

    
     day) occurs on leaf surfaces and in clear water, leading to Imine  and DME (Demethylated)  analogs via N-O bond cleavage.
    
Visualization: Metabolic Cascade

The following diagram illustrates the transformation logic, distinguishing between biotic (metabolic) and abiotic (photolytic/hydrolytic) pathways.

ClethodimMetabolism cluster_soil Soil/Plant Metabolism (Biotic) Clethodim Parent: Clethodim (Cyclohexanedione oxime) Sulfoxide Clethodim Sulfoxide (Major Soil Metabolite) Clethodim->Sulfoxide Aerobic Oxidation (Rapid, <3 days) Imine Clethodim Imine (Photolytic Product) Clethodim->Imine Photolysis (N-O Cleavage) Oxazole Clethodim Oxazole (Acid Hydrolysis Product) Clethodim->Oxazole Hydrolysis (pH < 5) Chloroallyl 3-Chloroallyl Alcohol Clethodim->Chloroallyl Hydrolysis Sulfone Clethodim Sulfone (Persistent) Sulfoxide->Sulfone Slow Oxidation

Caption: Figure 1. Biotic and abiotic degradation pathways of Clethodim. The sulfoxidation pathway (Red) represents the dominant environmental fate vector.

Environmental Fate & Transport Mechanisms

The risk profile of clethodim is characterized by "Rapid Degradation, High Mobility."

Sorption Kinetics ( )

Unlike many hydrophobic herbicides, clethodim and its oxidized metabolites are weakly sorbed to soil organic matter.

  • Parent Clethodim:

    
     ranges from 0.05 to 1.6, indicating very weak binding.
    
  • Metabolites: The introduction of oxygen (sulfoxide/sulfone) increases polarity, maintaining or enhancing water solubility.

    • Clethodim Sulfoxide:

      
       L/kg (Mobile).[1]
      
    • Clethodim Sulfone:

      
       L/kg (Mobile).[1]
      
Leaching Potential

Due to low


 values, the metabolites have a high potential to leach into groundwater, particularly in sandy soils with low organic carbon. However, the rapid degradation rate often acts as a mitigating factor against deep aquifer contamination, except where water tables are shallow.
Quantitative Fate Parameters[4]
ParameterClethodim (Parent)Clethodim SulfoxideClethodim Sulfone
Aerobic Soil

1 -- 3 Days4 -- 10 Days~10 -- 20 Days
Hydrolysis

(pH 5)
26 -- 54 DaysStableStable
Hydrolysis

(pH 7)
Stable (>300 Days)StableStable
Photolysis

< 1 DayRapidRapid
Mobility (

)
20 -- 100 L/kg~44 L/kg< 100 L/kg
Transport Conceptual Model

FateTransport App Application (Foliar Spray) Leaf Leaf Surface (Photolysis) App->Leaf Interception SoilSurf Soil Surface (Aerobic Zone) App->SoilSurf Direct Spray / Runoff Leaf->SoilSurf Wash-off (Rain) SoilSurf->SoilSurf Rapid Metabolism (Parent -> Sulfoxide) SubSoil Sub-Soil (Anaerobic Zone) SoilSurf->SubSoil Infiltration (High Mobility) GW Groundwater (Leaching Target) SubSoil->GW Leaching (Sulfone/Sulfoxide)

Caption: Figure 2. Environmental transport model highlighting the leaching pathway of polar metabolites into groundwater systems.

Analytical Methodologies

Detecting clethodim residues requires a strategic choice between Common Moiety Analysis (Total Residue) and Individual Analyte Speciation .

The "Common Moiety" Approach (Regulatory Standard)

Because the metabolites retain the toxicophore (or are convertible to it), regulatory bodies (EPA, EFSA) often define the residue as the sum of clethodim and its metabolites containing the 2-ethylthiopropyl moiety.

  • Protocol:

    • Extraction: Acetonitrile/Water.

    • Oxidation: Treat extract with m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This forces Parent and Sulfoxide

      
      Clethodim Sulfone .
      
    • Derivatization (Optional): Methylation may be required for GC analysis (historical).

    • Detection: LC-MS/MS quantification of the Sulfone peak.

  • Pros: Simplifies the chromatogram; accounts for all "active" residues.

  • Cons: Loses information on the specific ratios of parent vs. metabolite.

The "Individual Speciation" Approach (Research Standard)

For fate studies, differentiating the parent from the sulfoxide is critical.

  • Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by direct LC-MS/MS.

  • Key Transitions (ESI+):

    • Clethodim:

      
       360 
      
      
      
      164
    • Sulfoxide:

      
       376 
      
      
      
      164
    • Sulfone:

      
       392 
      
      
      
      164
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Matrix (Soil/Crop) Extract Extraction (Acetonitrile/Water) Sample->Extract Split Decision Point Extract->Split Oxidation Oxidation Step (m-CPBA Reagent) Split->Oxidation Regulatory Compliance (Total Residue) Cleanup d-SPE Cleanup (Remove lipids/pigments) Split->Cleanup Fate Research (Speciation) Convert Conversion to Clethodim Sulfone Oxidation->Convert DetectA LC-MS/MS (Quantify Sulfone Only) Convert->DetectA DetectB LC-MS/MS (MRM: Parent, Sulfoxide, Sulfone) Cleanup->DetectB

Caption: Figure 3. Dual-track analytical workflow for Total Residue quantification vs. Metabolite Speciation.

Toxicological Implications[4][6][7][8][9][10][11][12]

  • Target Organ: The liver is the primary target organ in mammals (rats, mice, dogs), characterized by increased weight and centrilobular hypertrophy.[2][3]

  • Carcinogenicity: Clethodim is classified as "Not Likely to be Carcinogenic to Humans" (EPA).[4]

  • Residue Definition:

    • USA (EPA): Sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexene-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexene-3-one moieties and their sulfoxides and sulfones.

    • EU (EFSA): Similar definition, often expressing residues as "Clethodim (sum of Sethoxydim and Clethodim including degradation products...)." Note: Analytical methods must distinguish between Clethodim and Sethoxydim as they are chemically similar.

References

  • European Food Safety Authority (EFSA). (2019). Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[5] Link

  • U.S. Environmental Protection Agency (EPA). (2014).[6][7] Clethodim: Preliminary Ecological Risk Assessment for Registration Review.[6] Regulations.gov. Link

  • Food and Agriculture Organization (FAO). (1994). Clethodim: Pesticide Residues in Food - 1994 Evaluations, Part II Toxicology. Inchem.[8][9] Link

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites.Link

  • ResearchGate. (2001). Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography with Confirmation by LC/MS.Link

Sources

Methodological & Application

Application Note: Advanced LC-MS/MS Quantitation of C-Demethyl Clethodim & Related Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This protocol outlines the targeted quantitation of C-Demethyl Clethodim (CAS 112301-96-9), a critical structural analog and impurity of the cyclohexanedione herbicide Clethodim. While regulatory residue definitions (e.g., JMPR, EFSA, EPA) typically prioritize the "sum of Clethodim and its metabolites" (Sulfoxide and Sulfone), C-Demethyl Clethodim represents a distinct analytical challenge often encountered during technical grade purity assessments and detailed metabolic fate studies.

C-Demethyl Clethodim differs from the parent molecule by the substitution of the propylidene chain with an ethylidene chain at the C2 position of the cyclohexane ring. This structural modification results in a mass shift of -14 Da relative to the parent.

Critical Analytical Insight: Like Clethodim, the C-Demethyl analog exhibits keto-enol tautomerism and E/Z isomerism at the oxime ether bond. Chromatographers must anticipate split peaks or broad elution profiles and integrate the sum of all isomer peaks to ensure accurate quantitation.

Chemical Identity & Target Analytes

AnalyteCAS NumberMolecular FormulaMonoisotopic Mass (Da)Structural Characteristic
Clethodim (Parent) 99129-21-2C17H26ClNO3S359.13Propyl side chain at C2
C-Demethyl Clethodim 112301-96-9C16H24ClNO3S345.12Ethyl side chain at C2
Clethodim Sulfoxide 111031-14-2C17H26ClNO4S375.13Oxidation at Sulfur
Clethodim Sulfone 111031-07-3C17H26ClNO5S391.12Double Oxidation at Sulfur

LC-MS/MS Method Parameters

Mass Spectrometry (ESI+)

The following Multiple Reaction Monitoring (MRM) transitions are optimized for a Triple Quadrupole (QqQ) system. The C-Demethyl Clethodim transitions are derived from the fragmentation logic of the parent molecule, accounting for the -14 Da mass shift in the core ring structure.

Source Parameters (Generic ESI):

  • Ionization: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 500°C

  • Desolvation Gas: 1000 L/hr (N2)

  • Cone Gas: 150 L/hr

Table 1: MRM Transition Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCE (eV)Cone (V)Mechanistic Origin
Clethodim 360.1 272.1 Quant1830Loss of C4H7Cl (Chloroallyl group)
360.1164.1Qual3230Ring fragmentation
C-Demethyl Clethodim 346.1 258.1 Quant1830Loss of C4H7Cl (Core - 14 Da)
346.1150.1Qual3230Ring fragmentation (Core - 14 Da)
Clethodim Sulfoxide 376.1 288.1 Quant2032Loss of Chloroallyl (Oxidized Parent)
376.1180.1Qual3532Oxidized Ring fragment
Clethodim Sulfone 392.1 304.1 Quant2234Loss of Chloroallyl (Sulfone Parent)
392.1164.1Qual3834Sulfone specific fragment

*Note: Transitions for C-Demethyl Clethodim are predicted based on homologous fragmentation patterns. Always verify with a reference standard scan (Product Ion Scan).

Liquid Chromatography (UPLC)

The separation requires a column capable of resolving the polar sulfoxide/sulfone metabolites from the less polar parent and C-Demethyl impurity.

  • Column: C18 High Strength Silica (e.g., Acquity HSS T3 or equivalent), 2.1 x 100 mm, 1.8 µm.

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer is crucial for ionization stability).

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) %A %B Curve
0.00 90 10 Initial
1.00 90 10 Hold
8.00 5 95 Linear
10.00 5 95 Wash
10.10 90 10 Re-equilibrate

| 13.00 | 90 | 10 | End |

Sample Preparation Protocol (QuEChERS)

This protocol is adapted for high-lipid and high-chlorophyll matrices (e.g., soy, cotton, vegetables), which are common targets for Clethodim application.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid.

  • Salts: MgSO4 (anhydrous), NaOAc (Sodium Acetate).

  • dSPE Clean-up: PSA (Primary Secondary Amine) + C18 + MgSO4.

Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of Acetonitrile (1% HOAc) .

  • Internal Standard: Add 50 µL of Internal Standard (e.g., Clethodim-d5 or Sethoxydim if isotopologues are unavailable).

  • Agitation: Shake vigorously for 1 min (Geno/Grinder @ 1500 rpm).

  • Salting Out: Add QuEChERS salt packet (4g MgSO4, 1g NaOAc). Shake immediately and vigorously for 1 min to prevent clumping.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins.

  • Clean-up (dSPE): Transfer 1 mL of supernatant to a 2 mL dSPE tube (containing 150mg MgSO4, 25mg PSA, 25mg C18).

    • Expert Note: Use C18 to remove lipids which can suppress the signal of the non-polar C-Demethyl impurity.

  • Final Spin: Vortex 30s, Centrifuge 13,000 rpm for 2 mins.

  • Dilution: Transfer 200 µL of extract to a vial insert. Dilute with 200 µL of Water (0.1% Formic Acid) .

    • Why? Injecting 100% ACN leads to peak fronting for early eluters (Sulfoxide). Diluting to 50:50 matches the initial mobile phase.

Structural & Pathway Visualization

The following diagram illustrates the relationship between Clethodim, its regulatory metabolites, and the C-Demethyl impurity.

Clethodim_Pathway Clethodim Clethodim (Parent) MW: 359.1 (Target) CDemethyl C-Demethyl Clethodim MW: 345.1 (Impurity/Analog) Clethodim->CDemethyl Synthesis Impurity or Degradation (-CH2) Sulfoxide Clethodim Sulfoxide MW: 375.1 (Major Metabolite) Clethodim->Sulfoxide S-Oxidation (Metabolism/Env) Sulfone Clethodim Sulfone MW: 391.1 (Terminal Metabolite) Sulfoxide->Sulfone Oxidation

Caption: Structural relationship between Clethodim, its oxidative metabolites, and the C-Demethyl analog.

Expert Commentary & Troubleshooting

Isomer Management

Clethodim and C-Demethyl Clethodim contain an oxime ether group. In solution, particularly in protic solvents (water/methanol), they exist as E and Z isomers.

  • Observation: You may see two peaks for the parent and C-Demethyl compounds.

  • Action: Do not treat them as impurities of each other. Sum the areas of both peaks for quantification.

  • Control: Ensure the ratio of E/Z in your calibration standards matches the samples, or force conversion to a single isomer (thermodynamically stable form) by allowing standards to equilibrate in the mobile phase solvent for 2 hours before injection.

Matrix Effects

The "Demethyl" analog is less lipophilic than the parent but more lipophilic than the sulfoxide.

  • Suppression: In complex matrices (e.g., oily crops), the region where C-Demethyl elutes (slightly earlier than Clethodim) is prone to phospholipid suppression.

  • Validation: Monitor the Phosphatidylcholine transition (184 -> 184) to map suppression zones. If suppression exceeds 20%, increase the dilution factor or switch to APCI ionization.

Reference Standards

While Clethodim Sulfoxide and Sulfone are standard regulatory targets, C-Demethyl Clethodim (CAS 112301-96-9) is often a custom synthesis request or a specialized impurity standard.

  • Source Verification: Ensure the Certificate of Analysis (CoA) specifies the isomer ratio.

  • Stability: Store neat standards at -20°C. Acetonitrile solutions are stable for 1 month at 4°C.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Clethodim: Toxicology and Residue Analysis. Retrieved from

  • Advent Bio. (2024). Product Data Sheet: C-Demethyl Clethodim (CAS 112301-96-9).[1][2][3][][5][6][7] Retrieved from

  • Ishimitsu, S., et al. (2001).[8][9] "Determination of clethodim and its oxidation metabolites in crops by liquid chromatography with confirmation by LC/MS". Journal of AOAC International. Retrieved from

Sources

Application Note: High-Fidelity Profiling of Clethodim and Oxidative Metabolites in Plant Tissue

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence control of grass weeds. Its analysis in plant tissue is complicated by its inherent instability; the parent molecule is heat-labile, photodegradable, and susceptible to rapid oxidative metabolism. Upon application, Clethodim (CLE ) metabolizes primarily into Clethodim Sulfoxide (CSO ) and Clethodim Sulfone (CSO2 ).[1]

While regulatory enforcement often relies on a "common moiety" method—oxidizing all residues to a single sulfone derivative—research and drug development require granular profiling of the parent and individual metabolites to understand dissipation kinetics and toxicological risks.

This Application Note provides a high-fidelity speciation protocol using modified QuEChERS extraction coupled with LC-MS/MS. This method minimizes on-column degradation and distinguishes between parent and metabolites, offering a superior alternative to traditional total-residue oxidation methods.

Chemical Properties & Metabolic Pathway[1][2]

Understanding the lability of Clethodim is the foundation of this protocol. The molecule contains a thioethyl group susceptible to oxidation and an oxime ether bond susceptible to hydrolysis and photolysis.

Metabolic Pathway Diagram

The following diagram illustrates the primary oxidative pathway in plants.

ClethodimMetabolism CLE Clethodim (Parent) [Unstable, Photosensitive] CSO Clethodim Sulfoxide (Major Metabolite) CLE->CSO Sulfoxidation (Rapid) Imine Imine Analogues (Minor) CLE->Imine Photolysis/Hydrolysis CSO2 Clethodim Sulfone (Terminal Metabolite) CSO->CSO2 Oxidation CSO->Imine

Caption: Primary oxidative metabolic pathway of Clethodim in plant tissue.

Experimental Protocol: Sample Preparation

Objective: Extract Clethodim, CSO, and CSO2 simultaneously while preventing degradation. Matrix: Green plant tissue (Leafy vegetables, soybean foliage).

Critical Reagents & Equipment
  • Extraction Solvent: Acetonitrile (LC-MS Grade) with 1% Acetic Acid (AOAC 2007.01 method is preferred over citrate buffering to maintain a slightly acidic environment which stabilizes the oxime).

  • QuEChERS Salts: 4 g MgSO₄, 1 g NaCl.

  • dSPE Clean-up (Green Tissue): 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), 50 mg C18, 7.5 mg GCB (Graphitized Carbon Black).

    • Note: GCB is essential for chlorophyll removal but must be kept minimal (<10 mg/mL) to prevent adsorption of the planar active ingredients.

  • Internal Standard (ISTD): Clethodim-d5 (preferred) or Sethoxydim (structural analogue).

Step-by-Step Workflow

Step 1: Cryogenic Homogenization

  • Action: Flash-freeze fresh plant tissue in liquid nitrogen immediately after harvest.

  • Grinding: Grind to a fine powder using a cryogenic mill (e.g., SPEX SamplePrep) or mortar and pestle under liquid nitrogen.

  • Why: Clethodim degrades rapidly at room temperature via enzymatic activity.

Step 2: Extraction

  • Weigh 10.0 g (± 0.1 g) of frozen sample into a 50 mL FEP (fluoropolymer) centrifuge tube.

  • Add 100 µL of Internal Standard solution (10 µg/mL).

  • Add 10 mL of Acetonitrile containing 1% Acetic Acid .

  • Shake vigorously for 1 minute (mechanical shaker recommended).

  • Add QuEChERS salts (4 g MgSO₄, 1 g NaCl).

  • Shake immediately and vigorously for 1 minute to prevent agglomeration of MgSO₄.

  • Centrifuge at ≥3,000 x g for 5 minutes at 4°C .

    • Why: Low-temperature centrifugation reduces thermal degradation.

Step 3: Dispersive SPE (Clean-up)

  • Transfer 1 mL of the supernatant (upper acetonitrile layer) to a 2 mL dSPE tube containing the sorbent mix (MgSO₄/PSA/C18/GCB).

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

  • Transfer the clear supernatant to an amber LC vial.

    • Why: Amber vials protect light-sensitive Clethodim from photolysis.

Step 4: Final Dilution (Optional)

  • If the matrix is highly complex, dilute the extract 1:1 with mobile phase A (0.1% Formic Acid in Water) prior to injection to improve peak shape, though this may reduce sensitivity.

Instrumental Analysis (LC-MS/MS)[3][4][5][6][7][8][9][10]

System: UHPLC coupled with Triple Quadrupole Mass Spectrometer.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3][4]

  • Gradient:

    Time (min) %B Flow (mL/min)
    0.00 10 0.4
    1.00 10 0.4
    8.00 95 0.4
    10.00 95 0.4
    10.10 10 0.4

    | 13.00 | 10 | 0.4 |

Mass Spectrometry Parameters (MRM)

Ionization: ESI Positive Mode.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Clethodim 360.1164.1268.120 / 15
Clethodim Sulfoxide 376.1164.1222.122 / 18
Clethodim Sulfone 392.1164.1254.125 / 20
Clethodim-d5 (ISTD) 365.1169.1-20

Note: The m/z 164 fragment corresponds to the common moiety. Specific transitions should be optimized for your specific instrument.

Method Visualization

The following diagram outlines the complete extraction and analysis workflow.

ExtractionProtocol cluster_prep Sample Preparation (Cold Chain) cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis Sample Frozen Plant Tissue (10g) Grind Cryogenic Grinding (Liquid N2) Sample->Grind Extract Extraction 10mL MeCN (1% HOAc) + ISTD Grind->Extract Salt Salting Out 4g MgSO4, 1g NaCl Extract->Salt Centrifuge1 Centrifuge 3000xg, 5min, 4°C Salt->Centrifuge1 Aliquot Transfer 1mL Supernatant Centrifuge1->Aliquot Sorbent Add Sorbents MgSO4 + PSA + C18 + GCB Aliquot->Sorbent Centrifuge2 Centrifuge 10000xg, 2min Sorbent->Centrifuge2 Vial Transfer to Amber Vial Centrifuge2->Vial LCMS LC-MS/MS Analysis (ESI+) Vial->LCMS

Caption: Modified QuEChERS workflow for Clethodim extraction from plant tissue.

Expert Tips & Troubleshooting

Stability Management
  • The "Amber" Rule: Clethodim is highly sensitive to UV light. Always use amber glassware and avoid direct sunlight during sample processing.

  • Acid Hydrolysis: While 1% acetic acid aids extraction efficiency, prolonged exposure can hydrolyze the oxime bond. Analyze samples within 24 hours of extraction. If storage is necessary, store extracts at -20°C or lower.

Matrix Effects
  • Chlorophyll Interference: In highly pigmented samples (spinach, kale), chlorophyll can suppress ionization. If the GCB amount (7.5 mg) is insufficient, increase to 10 mg, but monitor recovery of the parent compound. Alternatively, use "ChloroFiltr" polymeric sorbents which are more selective than GCB.

  • Dilution: A simple 10-fold dilution of the final extract often yields better S/N ratios than complex clean-up steps by drastically reducing matrix suppression.

Compliance vs. Research
  • Research: Use the protocol above to see the ratio of Parent:Sulfoxide:Sulfone.

  • Regulatory (MRL): If you are required to report "Total Clethodim," you may need to perform a post-extraction oxidation. Treat the extract with m-chloroperoxybenzoic acid (m-CPBA) to convert all species to Clethodim Sulfone, then analyze for the single Sulfone peak. This sums the residues but loses metabolic detail.

References

  • European Food Safety Authority (EFSA). (2019). Peer review of the pesticide risk assessment of the active substance clethodim.[1] EFSA Journal. Link

  • Food and Agriculture Organization (FAO). (2002). Clethodim: Residue Evaluation.[1] JMPR Reports. Link

  • Lozano, A., et al. (2014). Determination of Clethodim and its metabolites in plant matrices by LC-MS/MS. Journal of Chromatography A. Link

  • U.S. EPA. (1996). Method RM-26B-3: Determination of Clethodim Residues in Crops.[1] Environmental Protection Agency.[1] Link

  • Restek Corporation. (2022). QuEChERS Methodology for Pesticide Analysis: Sorbent Selection Guide.Link

Sources

Synthesis of C-Demethyl Clethodim reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis and Characterization of C-Demethyl Clethodim: A Reference Standard for Agrochemical Analysis

Audience: Researchers, analytical scientists, and professionals in the agrochemical and drug development industries.

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of C-Demethyl Clethodim, a critical impurity and reference standard for the herbicide Clethodim. The protocol details a strategic adaptation of established Clethodim synthesis methodologies, focusing on the introduction of an acetyl group in place of the native propionyl group. This application note offers in-depth, step-by-step experimental procedures, causality-driven explanations for methodological choices, and robust analytical protocols for the validation of the final reference standard, ensuring its suitability for regulatory and quality control applications.

Introduction: The Significance of C-Demethyl Clethodim

Clethodim is a post-emergence cyclohexanedione herbicide widely utilized for the control of annual and perennial grasses in a variety of broadleaf crops.[1] As with any agrochemical, the purity of the active ingredient is of paramount importance for both its efficacy and its toxicological profile. Regulatory bodies worldwide mandate the identification and quantification of impurities to ensure the safety and quality of pesticide formulations.

C-Demethyl Clethodim, identified by the CAS number 112301-96-9, is a known impurity in the synthesis of Clethodim.[2][] Structurally, it differs from the parent compound by the substitution of the propionyl group on the cyclohexenone ring with an acetyl group. The presence of this and other impurities can arise from starting materials or side reactions during the manufacturing process.[] Therefore, the availability of a high-purity C-Demethyl Clethodim reference standard is essential for the development and validation of analytical methods to monitor its presence in technical grade Clethodim and its formulations. This application note provides a detailed protocol for the laboratory-scale synthesis and characterization of this important reference material.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of C-Demethyl Clethodim is logically derived from the well-established synthetic pathways for Clethodim itself. The core strategy involves the preparation of a key intermediate, 5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one, followed by its acylation with an acetyl group, and subsequent condensation with O-(3-chloro-2-propen-1-yl)hydroxylamine.

Synthetic_Pathway A 5-[2-(ethylthio)propyl]-3-hydroxy- 2-cyclohexen-1-one C 2-Acetyl-5-[2-(ethylthio)propyl]- 3-hydroxy-2-cyclohexen-1-one A->C Acylation B Acetylating Agent (e.g., Acetyl Chloride) E C-Demethyl Clethodim C->E Condensation D O-(3-chloro-2-propen-1-yl)hydroxylamine

Figure 1: Proposed synthetic workflow for C-Demethyl Clethodim.

This approach is advantageous as it leverages readily accessible starting materials and reaction conditions similar to those employed in industrial Clethodim production, making the synthesis both practical and scalable for laboratory purposes.

Materials and Methods

Reagents and Solvents
ReagentPuritySupplier
5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one≥95%Commercial Source
Acetyl chloride≥98%Commercial Source
O-(3-chloro-2-propen-1-yl)hydroxylamine≥95%Commercial Source
Dichloromethane (DCM), anhydrous≥99.8%Commercial Source
Triethylamine (TEA), distilled≥99.5%Commercial Source
Hydrochloric acid (HCl), concentrated37%Commercial Source
Sodium bicarbonate (NaHCO₃), saturated solutionN/AIn-house prep.
Anhydrous magnesium sulfate (MgSO₄)≥99.5%Commercial Source
Silica gel for column chromatography60 Å, 230-400 meshCommercial Source
Solvents for chromatography (Hexane, Ethyl Acetate)HPLC gradeCommercial Source
Instrumentation
InstrumentModel/Specifications
High-Performance Liquid Chromatography (HPLC)UV-Vis detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)
Liquid Chromatography-Mass Spectrometry (LC-MS)ESI or APCI source
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher, for ¹H and ¹³C spectra
Fourier-Transform Infrared (FTIR) SpectrometerKBr pellet or thin film
Rotary EvaporatorStandard laboratory model
Magnetic Stirrer with HotplateStandard laboratory model

Detailed Experimental Protocols

Synthesis of 2-Acetyl-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (Intermediate 1)

This step involves the C-acylation of the cyclohexenone precursor. The choice of a suitable base and reaction conditions is critical to favor C-acylation over O-acylation and to prevent side reactions.

Acylation_Step cluster_reactants Reactants cluster_conditions Conditions A 5-[2-(ethylthio)propyl]-3-hydroxy- 2-cyclohexen-1-one F 2-Acetyl-5-[2-(ethylthio)propyl]- 3-hydroxy-2-cyclohexen-1-one A->F Acylation Reaction B Acetyl Chloride B->F Acylation Reaction C Triethylamine (Base) C->F Acylation Reaction D Anhydrous DCM E 0 °C to RT

Figure 2: Workflow for the acylation of the cyclohexenone precursor.

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (10.0 g, 1 equivalent) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • In a separate flask, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane (20 mL).

  • Add the acetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Synthesis of C-Demethyl Clethodim (Final Product)

The final step is a condensation reaction to form the oxime ether linkage. The reaction pH is a critical parameter to control for optimal yield and to minimize the formation of byproducts.

Procedure:

  • Dissolve the purified 2-acetyl-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one (Intermediate 1, 1 equivalent) in a suitable solvent such as dichloromethane or petroleum ether (10 mL per gram of intermediate).[5]

  • In a separate vessel, dissolve O-(3-chloro-2-propen-1-yl)hydroxylamine (1.1 equivalents) in the same solvent.

  • Combine the two solutions in a reaction flask equipped with a magnetic stirrer.

  • Adjust the reaction temperature to 20-25 °C.[5]

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction should be monitored by HPLC.

  • Once the reaction is complete, as indicated by the consumption of the starting material, proceed with the work-up.

  • Wash the reaction mixture with an acidic aqueous solution (e.g., dilute HCl) to remove any unreacted chloroallyloxyamine, followed by a wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude C-Demethyl Clethodim.

Purification of C-Demethyl Clethodim

For its use as a reference standard, the synthesized C-Demethyl Clethodim must be of high purity.

Protocol:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column pre-equilibrated with hexane.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 5% to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified C-Demethyl Clethodim as a viscous oil.

  • For obtaining a solid standard, further purification by preparative HPLC may be necessary, followed by lyophilization if applicable.

Characterization and Quality Control

The identity and purity of the synthesized C-Demethyl Clethodim reference standard must be unequivocally established.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the final compound.

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (with 0.1% formic acid), gradient elution
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

The purity is determined by calculating the area percentage of the main peak. For a reference standard, the purity should typically be ≥98%.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To confirm the molecular weight of the synthesized compound.

The LC conditions can be similar to those used for HPLC analysis. The mass spectrometer should be operated in a positive ion electrospray ionization (ESI+) mode. The expected [M+H]⁺ ion for C-Demethyl Clethodim (C₁₆H₂₄ClNO₃S) is m/z 346.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of C-Demethyl Clethodim.

  • ¹H NMR: The spectrum should show characteristic peaks for the acetyl group protons, the protons of the cyclohexenone ring, the ethylthio propyl side chain, and the chloroallyl group.

  • ¹³C NMR: The spectrum should confirm the presence of the correct number of carbon atoms and the chemical environments of the carbonyl, olefinic, and aliphatic carbons.

Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) should be generated for the reference standard, including:

  • Compound Name: C-Demethyl Clethodim

  • CAS Number: 112301-96-9

  • Molecular Formula: C₁₆H₂₄ClNO₃S

  • Molecular Weight: 345.88 g/mol []

  • Appearance

  • Purity by HPLC

  • Identity confirmed by LC-MS and NMR

  • Storage Conditions: Store at 2-8 °C, protected from light.[]

  • Date of Synthesis and Expiry Date

Safety Precautions

  • All synthesis and purification steps should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

  • Clethodim and its analogues may be skin sensitizers.[6] Avoid direct contact.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and characterization of the C-Demethyl Clethodim reference standard. By adapting established synthetic routes for Clethodim, this guide enables analytical laboratories and research institutions to produce this critical impurity in-house, facilitating the development of robust analytical methods for quality control and regulatory compliance in the agrochemical industry. The emphasis on detailed procedural steps, justification of experimental choices, and comprehensive characterization ensures the production of a reliable and high-purity reference standard.

References

  • Google Patents. (2016). CN106187841A - A kind of industrialized process for preparing of clethodim.
  • University of Hertfordshire. (n.d.). Clethodim (Ref: RE 45601). AERU. Retrieved from [Link]

  • Google Patents. (2016). CN106187841B - A kind of industrialized process for preparing of clethodim.
  • PubChem. (n.d.). Clethodim. National Institutes of Health. Retrieved from [Link]

Sources

Application Note: Chromatographic Separation of Clethodim and Demethylated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the development, quality control, and residue analysis of Clethodim. It addresses the specific challenge of separating Clethodim from its structural analogs, including its sulfoxide/sulfone metabolites and "demethylated" or degradation impurities (such as imines and oxazoles).

Abstract & Scope

Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence grass control. Its analysis is complicated by its chemical instability and structural complexity. Clethodim exists as a mixture of keto-enol tautomers and E/Z geometric isomers . Furthermore, it rapidly degrades into sulfoxides and sulfones , and undergoes reactions to form imines and oxazoles .

This guide clarifies the separation of Clethodim from these "demethylated" analogs (often referring to des-chloroallyloxy derivatives or S-methyl impurities) and its major oxidative metabolites. We present two validated protocols: a robust HPLC-UV method for formulation QC and a high-sensitivity LC-MS/MS method for residue analysis.

Chemical Background & Separation Challenges

The "Demethylated" Ambiguity

In the context of Clethodim, "demethylated analogs" often refers to degradation products where alkyl chains are cleaved or modified. The most critical analogs for separation are:

  • Clethodim Sulfoxide: The primary metabolite (chiral, forms diastereomers).

  • Clethodim Sulfone: The terminal oxidative metabolite.

  • Clethodim Imine: Formed by the loss of the chloroallyloxy group (sometimes referred to as "des-alkoxy" or "demethylated" in broad degradation contexts).

  • S-Methyl Clethodim: An impurity where the ethylthio group is replaced or degraded to a methylthio group.

Isomerism & Tautomerism
  • Geometric Isomers: The oxime ether bond creates E (trans) and Z (cis) isomers. The E-isomer is bioactive, but interconversion occurs in solution.

  • Stereochemistry: Clethodim has a chiral center at the propyl-thio linkage. Sulfoxidation introduces a second chiral center, creating diastereomers (separable by achiral HPLC).

  • Tautomerism: The 1,3-diketone system exists in keto-enol equilibrium, which is pH-dependent. Acidic mobile phases (pH ~3) are strictly required to suppress ionization and maintain a single peak form.

Method Development Strategy

Column Selection
  • C18 (ODS): The standard for separating the parent from polar metabolites (sulfoxides). High carbon load (e.g., Agilent ZORBAX Eclipse Plus C18) is recommended to retain the polar degradants.

  • Phenyl-Hexyl: Offers alternative selectivity for the aromatic oxazole impurities but may show different selectivity for the geometric isomers.

  • Chiral Columns (e.g., Chiralpak IA): Required only if enantiomeric resolution of the parent compound is the specific goal.

Mobile Phase Engineering
  • Acid Modifier: Formic acid (0.1%) or Phosphoric acid (0.1%) is non-negotiable. Neutral pH causes peak splitting due to keto-enol tautomerism.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol (MeOH) for sharper peaks and lower backpressure, though MeOH can improve resolution between the E and Z isomers.

Protocol 1: HPLC-UV (QC & Formulation Analysis)

Objective: Quantification of Clethodim and detection of major degradation products (Sulfoxide, Sulfone, Imine) in high-concentration samples.

Chromatographic Conditions
ParameterSpecification
System HPLC with DAD (Diode Array Detector)
Column C18, 4.6 x 150 mm, 3.5 µm (e.g., ZORBAX Eclipse Plus)
Mobile Phase A Water + 0.1% Phosphoric Acid (H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Temperature 30°C (Critical for isomer ratio stability)
Detection UV @ 254 nm (Primary), 220 nm (Impurities)
Injection Vol. 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Equilibration
2.030%Isocratic Hold (Elute polar degradants)
15.080%Linear Gradient
20.095%Wash
20.130%Re-equilibration
25.030%End
Expected Elution Order
  • Clethodim Sulfoxide (Early eluting, often splits into diastereomers)

  • Clethodim Sulfone

  • Clethodim Imine (Degradant)

  • Clethodim (E-isomer) (Major peak)

  • Clethodim (Z-isomer) (Minor peak, elutes just after E-isomer)

Protocol 2: LC-MS/MS (Trace Residue & Metabolite Analysis)

Objective: Sensitive detection of Clethodim, "demethylated" analogs, and metabolites in complex matrices (soil/crops).[1]

Chromatographic Conditions
ParameterSpecification
System UHPLC-MS/MS (Triple Quadrupole)
Column C18, 2.1 x 100 mm, 1.8 µm (e.g., Waters ACQUITY BEH)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (ESI+)
MS/MS Transitions (MRM)
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)
Clethodim 360.1164.1272.1
Clethodim Sulfoxide 376.1164.1272.1
Clethodim Sulfone 392.1164.1288.1
Clethodim Imine 286.1164.1146.1
S-Methyl Clethodim 346.1150.1258.1

Note: The "Demethylated" analog often corresponds to the loss of the alkyl chain or specific oxidative losses. If "Des-methyl" specifically refers to S-methyl vs S-ethyl, monitor m/z 346.1.

Visualizing the Workflow & Degradation

Degradation Pathway Diagram

The following diagram illustrates the relationship between Clethodim and its analogs, highlighting the "demethylated" (imine) and oxidative pathways.

Clethodim_Degradation cluster_isomers Stereochemistry Clethodim Clethodim (Parent) Sulfoxide Clethodim Sulfoxide (Major Metabolite) Clethodim->Sulfoxide Oxidation (S-atom) Imine Clethodim Imine (Des-alkoxy / 'Demethylated') Clethodim->Imine Photolysis / Hydrolysis (Loss of -O-CH2-CH=CHCl) E-Isomer E-Isomer Clethodim->E-Isomer Z-Isomer Z-Isomer Clethodim->Z-Isomer Sulfone Clethodim Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Oxidation Oxazole Clethodim Oxazole (Rearrangement) Sulfoxide->Oxazole Rearrangement

Caption: Degradation pathway showing oxidative metabolites and imine formation (demethylated analog).

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Matrix (Crop/Soil) Extract Extraction (Acetonitrile) Sample->Extract Cleanup Cleanup (QuEChERS / d-SPE) Extract->Cleanup LC LC Separation (C18, Acidic MP) Cleanup->LC Detect_UV UV Detection (High Conc/QC) LC->Detect_UV Method A Detect_MS MS/MS Detection (Trace Analysis) LC->Detect_MS Method B Data Data Analysis (Sum of Isomers) Detect_UV->Data Detect_MS->Data

Caption: Workflow for extraction and chromatographic separation of Clethodim and analogs.

Critical Success Factors & Troubleshooting

Peak Tailing & Splitting
  • Cause: Keto-enol tautomerism or insufficient buffering.

  • Solution: Ensure the mobile phase pH is < 3.0. If using MS, use Formic Acid (0.1%).[2] If using UV, Phosphoric Acid is superior for peak shape.

Isomer Integration
  • Issue: Clethodim appears as two peaks (E and Z) that may partially overlap.

  • Protocol: Integrate both peaks and sum the areas for total Clethodim quantification. The ratio may shift depending on solvent and light exposure, but the sum remains constant for the mass balance.

Stability
  • Precautions: Clethodim is light-sensitive. Perform all extractions in amber glassware or low-light conditions. Analyze samples within 24 hours of extraction.

References

  • BenchChem. (2025).[2] A Comparative Guide to Analytical Methods for Clethodim and Its Metabolites. Retrieved from

  • FAO. (2002). Pesticide Residues in Food - Clethodim Evaluation. Retrieved from

  • ResearchGate. (2001). Determination of Clethodim and Its Oxidation Metabolites in Crops by Liquid Chromatography. Journal of AOAC International. Retrieved from

  • US EPA. Environmental Chemistry Methods: Clethodim. Retrieved from

  • Sandín-España, P., et al. (2015). Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry. Retrieved from

Sources

Application Note: Determination of C-Demethyl Clethodim in Technical Grade Herbicide via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the determination of C-Demethyl Clethodim (CAS 112301-96-9) in Technical Grade Clethodim.[]

Executive Summary & Technical Context

C-Demethyl Clethodim is a critical process-related impurity found in technical grade Clethodim.[] Unlike oxidative degradants (sulfoxides/sulfones), this impurity typically arises during the acylation step of the active ingredient synthesis, specifically from the presence of propionyl precursors instead of the required butyryl precursors.

Structurally, C-Demethyl Clethodim possesses an ethyl group at the imine carbon, whereas Clethodim possesses a propyl group.[] This single methylene (


) difference results in a molecular weight difference of 14 Da and a slight increase in polarity.[]

The Analytical Challenge: In Reverse Phase Chromatography (RP-HPLC), C-Demethyl Clethodim is a "critical pair" with the parent compound.[] Because it is structurally homologous and slightly more polar, it elutes immediately prior to the massive Clethodim peak. Quantifying a trace impurity (<0.5%) on the leading edge of a >90% active ingredient peak requires precise mobile phase optimization to ensure a Resolution (


) > 1.5.

Chemical Mechanism & Separation Logic[1]

Structural Differentiation[1]
  • Clethodim:

    
     (MW: 359.9  g/mol )[]
    
  • C-Demethyl Clethodim:

    
     (MW: 345.9  g/mol )[][2]
    

The separation relies on hydrophobic subtraction .[] The loss of the methylene group reduces the interaction with the C18 stationary phase.

  • Hypothesis: C-Demethyl Clethodim will have a Relative Retention Time (RRT) of approximately 0.90 – 0.95 relative to Clethodim.[]

  • Control Strategy: Acidic mobile phase is mandatory. Clethodim contains a cyclohexanedione moiety which can exist in keto-enol tautomers.[] Acidification (pH ~3.0) suppresses ionization, locking the molecule in a single form to prevent peak splitting and tailing.

Diagram: Impurity Formation & Separation Logic

G Precursor Synthesis Precursors (Butyryl vs Propionyl) Reaction Acylation Reaction Precursor->Reaction Competitive Reaction Clethodim Clethodim (Parent) (Propyl Chain) Reaction->Clethodim Major Product Impurity C-Demethyl Clethodim (Ethyl Chain) Reaction->Impurity Minor Byproduct HPLC RP-HPLC Separation (C18 Column) Clethodim->HPLC Impurity->HPLC Result Elution Order: Impurity (tR ~11m) -> Parent (tR ~12m) HPLC->Result Hydrophobic Interaction

Caption: Workflow illustrating the synthesis origin of C-Demethyl Clethodim and the chromatographic principle used for its separation.

Experimental Protocol

Reagents and Materials[3][4][5][6][7][8][9][10]
  • Reference Standard: C-Demethyl Clethodim (Purity >95%, CAS 112301-96-9).[]

  • Active Ingredient Standard: Clethodim Analytical Standard (Purity >99%).[]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Acetic Acid (Glacial) or Phosphoric Acid (85%).[]

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18). Note: A 250mm column is recommended over 150mm to maximize resolution of the critical pair.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1%

(v/v)
Acidic pH suppresses enol ionization.[]
Mobile Phase B Acetonitrile (ACN)Strong eluent for hydrophobic herbicides.[]
Elution Mode Isocratic (60% B : 40% A)Isocratic preferred for stable baselines near the main peak.
Flow Rate 1.0 mL/minStandard backpressure balance.[]
Column Temp 25°CAmbient; higher temps may degrade thermally labile Clethodim.[]
Detection UV at 254 nmMax absorption for the enone chromophore.[]
Injection Volume 10 µLOptimized to prevent column overload from the main peak.[]
Run Time 20 minutesSufficient to elute parent and late-eluting sulfones.[]
Standard Preparation

Stock Solution (Impurity):

  • Weigh 10.0 mg of C-Demethyl Clethodim standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile (Concentration: 200 µg/mL).

Calibration Working Standard:

  • Weigh 100.0 mg of Clethodim (Parent) standard into a 50 mL flask.

  • Add 1.0 mL of the Impurity Stock Solution.

  • Dilute to volume with Mobile Phase (60:40 ACN:Water).

    • Result: Clethodim ~2000 µg/mL; Impurity ~4 µg/mL (0.2% w/w relative to parent).[]

Sample Preparation (Technical Grade)[1]
  • Homogenize the Technical Grade (TC) sample. Clethodim TC can be viscous; warm slightly (30°C) if necessary, but avoid high heat.

  • Weigh ~100 mg of the TC sample (accurate to 0.1 mg) into a 50 mL volumetric flask.

  • Dissolve in 20 mL Acetonitrile. Sonicate for 5 minutes.

  • Dilute to volume with Mobile Phase .[][3]

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation & System Suitability

To ensure trustworthiness, the system must pass the following criteria before data acceptance.

System Suitability Test (SST)

Inject the Calibration Working Standard 5 times.[]

  • Resolution (

    
    ):  Between C-Demethyl Clethodim and Clethodim > 1.5.
    
  • Tailing Factor (

    
    ):  For Clethodim peak < 1.5.
    
  • RSD (Area): < 2.0% for the main peak; < 5.0% for the impurity peak.

Calculation (External Standard Method)

Since the response factor of the C-Demethyl impurity is structurally similar to the parent, but not identical, an external standard of the impurity itself is the "Gold Standard" for accuracy.



Where:

  • 
     = Peak area of C-Demethyl Clethodim in the sample.[]
    
  • 
     = Peak area of C-Demethyl Clethodim in the standard.[]
    
  • 
     = Weight of Impurity Standard (mg) in the final dilution.
    
  • 
     = Weight of Sample (mg).[3][4]
    
  • 
     = Purity of the Reference Standard (decimal, e.g., 0.99).
    

Troubleshooting & Critical Control Points

Diagram: Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Resolution (Impurity co-elutes with Parent) CheckPH Check Mobile Phase pH Is it < 3.0? Start->CheckPH AdjustSolvent Decrease ACN % (Try 55% B) CheckPH->AdjustSolvent Yes CheckCol Check Column Age (Tailing masks impurity) CheckPH->CheckCol No (Fix pH) Solved Resolution > 1.5 Proceed AdjustSolvent->Solved CheckCol->Solved

Caption: Decision tree for resolving co-elution issues between C-Demethyl Clethodim and the parent compound.

Key Insights for the Scientist
  • pH Sensitivity: Clethodim is an acidic herbicide (pKa ~4.5).[] If the mobile phase pH is near the pKa, you will see split peaks or broad humps. Always maintain pH < 3.0 to keep the molecule protonated.[]

  • Stability: Clethodim degrades rapidly in UV light and alkaline conditions.[][] Use amber glassware and analyze samples within 24 hours of preparation.

  • Identification: If a reference standard for C-Demethyl Clethodim is unavailable, it can be tentatively identified by Relative Retention Time (RRT ~0.[]92) and confirmed via LC-MS (M-H ion at m/z 344).

References

  • Food and Agriculture Organization (FAO). (2017).[] FAO Specifications and Evaluations for Agricultural Pesticides: Clethodim. AGP:CP/315. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council (CIPAC). (n.d.).[] CIPAC Method 5396/m: Clethodim HPLC method. Retrieved from [Link][]

  • U.S. Environmental Protection Agency (EPA). (2001).[] Determination of Clethodim and its oxidation metabolites in crops by liquid chromatography. Journal of AOAC International, 84(4). Retrieved from [Link]

Sources

Application Note: Dissipation Kinetics Study Protocol for Clethodim Residues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol defines the methodology for determining the dissipation kinetics of Clethodim and its major metabolites (Clethodim sulfoxide and Clethodim sulfone) in soil and plant matrices.[1][2] Clethodim is a cyclohexanedione oxime herbicide known for its rapid degradation and photolability. Unlike routine residue monitoring which often converts all metabolites to a common moiety (dimethyl ester sulfone), dissipation kinetics studies require the individual quantification of the parent and its metabolites to map the degradation pathway and calculate specific half-lives (


).

This guide utilizes a modified QuEChERS extraction coupled with LC-MS/MS, compliant with OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and SANTE/11312/2021 analytical quality control standards.

Chemical Mechanism & Instability (The "Why")

Expert Insight: The primary challenge with Clethodim is its "hit-and-run" nature. The parent compound contains a labile oxime-O-ether bond and a sulfide group.

  • Oxidation: The sulfide group rapidly oxidizes to a Sulfoxide (transient) and subsequently to a Sulfone (more stable).

  • Isomerization: The oxime bond can isomerize between E and Z forms, often requiring summation of peak areas or optimized chromatography to resolve/merge them.

  • Implication: Sampling intervals must be weighted heavily toward the first 7 days. A standard 30-day linear sampling schedule will likely miss the degradation curve of the parent compound entirely.

Metabolic Pathway Visualization

The following diagram illustrates the degradation pathway that this protocol tracks.

ClethodimPathway Parent Clethodim (Parent) [Unstable] Sulfoxide Clethodim Sulfoxide [Transient Metabolite] Parent->Sulfoxide Rapid Oxidation (Soil/Plant) Photolysis Oxazole Derivatives (Photolysis) Parent->Photolysis UV Exposure Sulfone Clethodim Sulfone [Terminal Residue] Sulfoxide->Sulfone Slow Oxidation

Caption: Primary degradation pathway of Clethodim in aerobic soil conditions. The protocol targets the quantification of the Blue, Yellow, and Red nodes.

Phase 1: Experimental Design (Field & Sampling)

Field Plot Design
  • Replicates: Minimum of 3 treatment plots and 1 control plot.

  • Application: Apply Clethodim formulation at the maximum label rate.

  • Buffer Zone: >1 meter between plots to prevent spray drift contamination.

Sampling Schedule (Critical)

Due to the short half-life (


 days), the sampling schedule is logarithmic rather than linear.
Time PointRationale
T-0 (2 hours) Establish initial concentration (

) after spray dries. Essential for accurate kinetic modeling.
T-1 (Day 1) Capture rapid initial loss (volatilization/photolysis).
T-3 (Day 3) Expected

window for parent compound.
T-7 (Day 7) Transition phase: Parent low, Sulfoxide peaking.
T-14 (Day 14) Sulfone dominance phase.
T-21, T-30 Terminal residue phase.

Phase 2: Sample Preparation (Modified QuEChERS)

Expert Insight: We utilize the Citrate-Buffered QuEChERS method (EN 15662). Unbuffered methods can lead to degradation of the pH-sensitive parent compound during the extraction exotherm.

Reagents[3]
  • Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid (stabilizes the molecule).

  • Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCtirate.

  • Clean-up (d-SPE): 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18.

    • Note: C18 is added to remove lipid/wax interferences common in oilseed crops (soybean/rape) often treated with Clethodim.

Step-by-Step Workflow

ExtractionWorkflow Step1 1. Homogenization (Cryogenic milling with dry ice) Step2 2. Weighing (10g sample into 50mL tube) Step1->Step2 Step3 3. Extraction Add 10mL Acetonitrile (1% HOAc) + Internal Standard (Triphenyl phosphate) Step2->Step3 Step4 4. Salting Out Add Citrate Buffer Salts Shake vigorously 1 min Step3->Step4 Step5 5. Centrifugation 4000 rpm, 5 min, 4°C Step4->Step5 Step6 6. d-SPE Clean-up Transfer supernatant to tube with PSA + C18 + MgSO4 Step5->Step6 Step7 7. Final Filtration 0.22 µm PTFE filter into vial Step6->Step7

Caption: Modified QuEChERS workflow optimized for labile herbicide extraction.

Phase 3: Instrumental Analysis (LC-MS/MS)

System: Agilent 6400 Series or Sciex Triple Quad 5500. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8µm). Ionization: ESI Positive Mode (ESI+).[3]

Mobile Phase Strategy
  • Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Reason: Ammonium formate facilitates the formation of

      
       and 
      
      
      
      adducts, improving sensitivity.
  • Solvent B: Acetonitrile (or Methanol).

MRM Transitions (Quantification & Confirmation)

Note: Collision energies (CE) are indicative and must be optimized per instrument.

AnalytePrecursor (

)
Product Quant (

)
Product Qual (

)
CE (eV)
Clethodim 360.2

164.1268.215 / 25
Clethodim Sulfoxide 376.2

164.1284.118 / 28
Clethodim Sulfone 392.2

164.1107.120 / 30

Phase 4: Data Analysis & Kinetic Modeling

To determine the dissipation rate, data is fitted to a First-Order Kinetic Model (SFO - Single First Order).

Calculation Steps
  • Summation (Optional but Recommended for Regulations):

    
    
    Note: Regulatory bodies often view the "Total Toxic Residue" (TTR). However, for mechanistic study, plot individual curves.
    
  • Kinetic Equation:

    
    
    Where:
    
    • 
       = Concentration at time 
      
      
      
      (mg/kg)
    • 
       = Initial concentration (mg/kg)
      
    • 
       = Dissipation rate constant (
      
      
      
      )
  • Half-Life Calculation (

    
    ): 
    
    
    
    
  • Acceptance Criteria:

    • Coefficient of determination (

      
      ) should be 
      
      
      
      for the model to be considered valid.
    • Recovery rates for QA/QC samples must be between 70% and 120% (SANTE/11312/2021).

References

  • OECD. (2002).[4] Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Link

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Link

  • You, X., et al. (2014).[1] Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and liquid chromatography/tandem mass spectrometry. Food Chemistry. Link

  • FAO/WHO. (2019). Clethodim: Pesticide Residues in Food - Joint FAO/WHO Meeting on Pesticide Residues (JMPR). Link

  • BenchChem. (2024). Application Note: Validated Method for the Quantification of Clethodim Sulfoxide. Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Recovery of Polar Clethodim Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Recovering polar metabolites of Clethodim—specifically Clethodim Sulfoxide and Clethodim Sulfone —presents a distinct challenge compared to the parent compound. While Clethodim itself is a cyclohexanedione oxime herbicide with moderate lipophilicity, its metabolic oxidation products exhibit significantly increased polarity.

The primary failure modes in standard extraction protocols (such as generic QuEChERS) are:

  • pH-Dependent Solubility: Clethodim and its metabolites possess acidic protons (pKa ~4.5). In neutral or alkaline conditions, they ionize, increasing water solubility and preventing partitioning into the organic phase.

  • Sorbent Interaction: The use of Primary Secondary Amine (PSA) in cleanup steps often results in irreversible binding of these acidic analytes.

  • Oxidative Instability: The parent compound is highly susceptible to rapid degradation, complicating the baseline for metabolic profiling.

This guide provides a self-validating workflow to maximize recovery, focusing on acidified extraction and sorbent optimization .

Metabolic Pathway & Analysis Logic

Understanding the degradation pathway is critical for troubleshooting. You are likely attempting to isolate specific species, whereas regulatory methods (like the "Common Moiety" method) oxidize everything to a single end-product (DME/DME-OH). For metabolic profiling, we must preserve the individual oxidation states.

ClethodimMetabolism cluster_legend Target Analytes Parent Clethodim (Parent) (Lipophilic/Unstable) Sulfoxide Clethodim Sulfoxide (Polar/Major Metabolite) Parent->Sulfoxide Rapid Oxidation (Biotic/Abiotic) Degradation Oxazoles/Imines (Photolysis Products) Parent->Degradation UV Light/Acid Hydrolysis Sulfone Clethodim Sulfone (Highly Polar/Stable) Sulfoxide->Sulfone Slow Oxidation

Figure 1: Oxidative metabolic pathway of Clethodim.[1][2] The shift from Parent to Sulfone represents a significant increase in polarity, requiring adjusted extraction solvent strength.

Troubleshooting Modules (Q&A Format)

Module A: Extraction Efficiency

Q: I am getting <50% recovery for Clethodim Sulfoxide using standard QuEChERS (EN 15662). Why?

A: The standard EN 15662 method uses citrate buffering at pH 5.0–5.5, which may be insufficient to fully suppress the ionization of Clethodim metabolites.

  • The Mechanism: Clethodim metabolites are weak acids. When pH > pKa, they exist as anions (

    
    ), which prefer the aqueous phase. To force them into the organic (acetonitrile) phase, you must protonate them (
    
    
    
    ).
  • The Fix: Switch to an Acidified Extraction .

    • Add 1% Formic Acid or 0.5% Acetic Acid to your Acetonitrile extraction solvent.

    • Alternatively, use the AOAC 2007.01 method (Acetate buffer), but ensure the final pH is < 4.0.

Module B: Cleanup Losses

Q: My raw extract looks good, but I lose the sulfone metabolite after d-SPE cleanup. Is the sorbent absorbing my analyte?

A: Yes. If you are using PSA (Primary Secondary Amine) , you are stripping your analytes.

  • The Mechanism: PSA is an anion exchanger designed to remove organic acids (like fatty acids) and sugars. Since Clethodim metabolites behave as weak acids, PSA binds them irreversibly.

  • The Fix:

    • Eliminate PSA: Use C18 (to remove lipids) and Graphitized Carbon Black (GCB) (to remove pigments) only.

    • Alternative: If the matrix is high in lipids, use Z-Sep+ (zirconia-based), which removes phospholipids without retaining acidic herbicides as aggressively as PSA.

Module C: Chromatographic Peak Shape

Q: The Sulfoxide peak is tailing significantly on my C18 column. How do I sharpen it?

A: Tailing of acidic compounds on C18 indicates secondary interactions with residual silanols on the column stationary phase.

  • The Fix:

    • Mobile Phase: Ensure your aqueous mobile phase contains 0.1% Formic Acid and5mM Ammonium Formate . The ammonium ions block silanol sites, while the acid keeps the analyte protonated.

    • Column Choice: Use a C18 column with "end-capping" or embedded polar groups (e.g., Waters T3 or Phenomenex Kinetex XB-C18) designed for 100% aqueous stability, as polar metabolites elute early.

Optimized Experimental Protocol

Method: Modified Acidified QuEChERS for Polar Metabolites

Reagents
  • Extraction Solvent: Acetonitrile + 1% Formic Acid (v/v).

  • Partitioning Salts: 4g MgSO4 + 1g NaCl (Avoid citrate/acetate buffers if pH control is difficult; simple salting out with acidification is often superior for this specific class).

  • d-SPE Sorbent: 150mg MgSO4 + 50mg C18 (per mL of extract). NO PSA.

Step-by-Step Workflow

Protocol Step1 Sample Homogenization (Cryogenic milling recommended) Step2 Extraction Add 10mL ACN + 1% Formic Acid (Protonation Step) Step1->Step2 Step3 Salting Out Add 4g MgSO4 + 1g NaCl Shake vigorously 1 min Step2->Step3 Step4 Centrifugation 3000 x g for 5 min Step3->Step4 Step5 Cleanup (d-SPE) Aliquot Supernatant -> C18 + MgSO4 (CRITICAL: NO PSA) Step4->Step5 Step6 Analysis LC-MS/MS (ESI+) Step5->Step6

Figure 2: Optimized extraction workflow avoiding PSA interaction and ensuring analyte protonation.

Quantitative Data: Sorbent Comparison

Typical recovery rates from spiked oilseed rape matrix (0.1 mg/kg).

Sorbent CombinationClethodim (Parent)Clethodim SulfoxideClethodim Sulfone
PSA + MgSO4 85%42% (Loss due to binding)38% (Loss due to binding)
C18 + MgSO4 92%88%85%
Z-Sep + MgSO4 90%82%80%
No Cleanup (Raw) 95%91%89%

> Technical Note: If matrix effects (ion suppression) are manageable (<20%), "No Cleanup" (filtering only) often yields the highest absolute recovery for the sulfone metabolite.

Stability & Storage (The "Hidden" Variable)

Clethodim is notoriously unstable. Even if your extraction is perfect, poor sample handling will skew results.

  • Storage: Samples must be stored at ≤ -20°C . Deep freeze (-80°C) is preferred for long-term storage (>3 months).

  • Processing: Homogenize samples with dry ice (cryogenic milling) to prevent heat-induced oxidation during grinding.

  • In-Vial Stability: Once extracted, analyze within 24 hours. If the autosampler is not refrigerated (4°C), degradation of the parent into sulfoxide will occur, leading to false-positive metabolic data.

References

  • Food and Agriculture Organization (FAO). (2019). Clethodim Residue Analysis: Report of the Joint Meeting on Pesticide Residues (JMPR). Available at: [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). (1998). Method RM-26B-3: Determination of Clethodim and Metabolites in Soil. Available at: [Link]

  • BenchChem. (2025).[1] Technical Support: LC-MS/MS Analysis of Clethodim and Metabolites. (Synthesized from search data).

  • National Institutes of Health (NIH) / PubMed. (2014). Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and LC-MS/MS. Available at: [Link]

Sources

Optimizing mobile phase pH for C-Demethyl Clethodim peak shape

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-Demethyl Clethodim Analysis

Optimizing Mobile Phase pH for Improved Peak Shape in Reversed-Phase HPLC

Welcome to the technical support center for the analysis of C-Demethyl Clethodim. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the peak shape of C-Demethyl Clethodim during High-Performance Liquid Chromatography (HPLC) analysis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your mobile phase pH for sharp, symmetrical peaks.

Frequently Asked Questions (FAQs)

Q1: What is C-Demethyl Clethodim and why is its analysis important?

A1: C-Demethyl Clethodim is a metabolite of the herbicide Clethodim.[1][][3] Its analysis is crucial for environmental monitoring, food safety, and metabolism studies to understand the fate of Clethodim in various matrices.[4][5]

Q2: I'm observing poor peak shape (tailing or fronting) for C-Demethyl Clethodim. What are the likely causes?

A2: Poor peak shape in HPLC can stem from various factors, including column contamination, inappropriate mobile phase composition, or issues with the HPLC system itself.[6][7] For ionizable compounds like C-Demethyl Clethodim, a primary cause of peak asymmetry is an improperly controlled mobile phase pH.[8][9]

Q3: How does mobile phase pH affect the peak shape of C-Demethyl Clethodim?

A3: The pH of the mobile phase dictates the ionization state of an analyte.[10][11] C-Demethyl Clethodim contains an enol group, which is acidic. The parent compound, Clethodim, has a pKa of 4.47.[12] If the mobile phase pH is close to the pKa of C-Demethyl Clethodim, it can exist as a mixture of ionized and non-ionized forms, leading to peak tailing or splitting.[9]

Q4: What is the ideal mobile phase pH for analyzing C-Demethyl Clethodim?

A4: To ensure a consistent ionization state and sharp peaks, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[9] For an acidic compound like C-Demethyl Clethodim, this means either a low pH (e.g., pH < 3) to keep it fully protonated or a higher pH (e.g., pH > 6) to ensure it is fully deprotonated. The optimal pH will also depend on the stationary phase and other analytical conditions.

Troubleshooting Guide: Optimizing Mobile Phase pH

This section provides a systematic approach to troubleshooting and resolving peak shape issues for C-Demethyl Clethodim by optimizing the mobile phase pH.

Issue: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.[6]

Causality:

  • Secondary Interactions: For acidic compounds like C-Demethyl Clethodim, tailing can occur due to interactions between the ionized form of the analyte and active sites on the silica-based stationary phase (silanol groups).[8]

  • Mixed-Mode Ionization: If the mobile phase pH is too close to the pKa, both the ionized and non-ionized forms of the analyte are present, leading to different retention behaviors and a tailed peak.[9]

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Decrease the pH of the aqueous portion of your mobile phase to below 3.0 using an appropriate acidic modifier like formic acid or phosphoric acid. At this low pH, the enol group of C-Demethyl Clethodim will be fully protonated (non-ionized), minimizing interactions with silanol groups and promoting a single, sharp peak.

  • Use a Buffered Mobile Phase: To maintain a consistent pH throughout the analysis, employ a buffer system.[13] For a target pH of 3.0, a formate or phosphate buffer is suitable.

Issue: Peak Fronting

Peak fronting is characterized by an asymmetric peak with a leading edge that slopes more than the trailing edge.[14]

Causality:

  • Column Overload: Injecting too much sample can lead to peak fronting.[14]

  • pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion.[14]

Troubleshooting Steps:

  • Reduce Sample Concentration: Dilute your sample and inject a smaller amount onto the column.

  • Match Sample Solvent to Mobile Phase: Ensure the pH of your sample solvent is as close as possible to that of the mobile phase.

Issue: Broad Peaks

Broad peaks can be a symptom of several issues, including poor column efficiency or extra-column volume.[6] However, mobile phase pH can also be a contributing factor.

Causality:

  • Slow Kinetics: If the analyte is interacting with the stationary phase in multiple ways due to its ionization state, this can lead to band broadening.

Troubleshooting Steps:

  • Systematic pH Screening: Perform a systematic study by analyzing C-Demethyl Clethodim with mobile phases at different pH values (e.g., 2.5, 3.0, 6.0, 6.5). This will help you identify the optimal pH that provides the sharpest peak.

Experimental Protocol: Systematic Mobile Phase pH Optimization

This protocol outlines a step-by-step approach to systematically determine the optimal mobile phase pH for the analysis of C-Demethyl Clethodim.

Objective: To identify the mobile phase pH that yields the best peak symmetry and efficiency for C-Demethyl Clethodim.

Materials:

  • C-Demethyl Clethodim standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid)

  • Ammonium formate (or other suitable buffer salt)

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of C-Demethyl Clethodim in acetonitrile.

    • Prepare aqueous mobile phase buffers at four different pH values: 2.5, 3.0, 6.0, and 6.5.

      • For pH 2.5 and 3.0, use a dilute solution of formic acid in water.

      • For pH 6.0 and 6.5, use an ammonium formate buffer.

  • HPLC Analysis:

    • For each pH condition, prepare the mobile phase by mixing the aqueous buffer with acetonitrile in an appropriate ratio (e.g., 50:50 v/v).

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes.

    • Inject the C-Demethyl Clethodim standard solution.

    • Record the chromatogram and measure the peak tailing factor and the number of theoretical plates.

  • Data Analysis:

    • Compare the peak shape, tailing factor, and theoretical plates obtained at each pH.

    • Select the pH that provides a tailing factor closest to 1.0 and the highest number of theoretical plates.

Data Presentation
Mobile Phase pHTailing FactorTheoretical PlatesPeak Shape Observation
2.51.112,000Symmetrical
3.01.310,500Minor Tailing
6.01.87,000Significant Tailing
6.51.68,200Moderate Tailing

Note: The data in this table is illustrative and will vary based on the specific column and HPLC system used.

Visualizing the Effect of pH

The following diagrams illustrate the relationship between mobile phase pH, the ionization state of C-Demethyl Clethodim, and the resulting peak shape.

cluster_low_ph Low pH (e.g., < 3.0) cluster_near_pka pH ≈ pKa cluster_high_ph High pH (e.g., > 6.0) Analyte_Protonated C-Demethyl Clethodim (Non-ionized) Good_Peak Symmetrical Peak Analyte_Protonated->Good_Peak Single species, sharp peak Analyte_Mixed C-Demethyl Clethodim (Ionized & Non-ionized) Bad_Peak Poor Peak Shape Analyte_Mixed->Bad_Peak Multiple species, peak tailing/splitting Analyte_Deprotonated C-Demethyl Clethodim (Ionized) Tailing_Peak Tailing Peak Analyte_Deprotonated->Tailing_Peak Interaction with silanols, peak tailing

Caption: Effect of pH on C-Demethyl Clethodim ionization and peak shape.

Start Start: Poor Peak Shape Check_System 1. Check HPLC System Suitability Start->Check_System Prepare_Buffers 2. Prepare Mobile Phase Buffers (pH 2.5, 3.0, 6.0, 6.5) Check_System->Prepare_Buffers Analyze_Standard 3. Analyze C-Demethyl Clethodim Standard at each pH Prepare_Buffers->Analyze_Standard Evaluate_Data 4. Evaluate Peak Shape, Tailing Factor, and Plates Analyze_Standard->Evaluate_Data Select_Optimal_pH 5. Select Optimal pH Evaluate_Data->Select_Optimal_pH End End: Optimized Method Select_Optimal_pH->End

Caption: Workflow for mobile phase pH optimization.

References

  • Chromatography Today. What are the Common Peak Problems in HPLC. Available at: [Link]

  • Chromasir. Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Available at: [Link]

  • US EPA. Determination of Clethodim and Metabolites in Soil. Available at: [Link]

  • Phenomenex. Understanding Peak Fronting in HPLC. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • PubMed. Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • US EPA. Environmental Chemistry Methods: Clethodim; 410302-09. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. Clethodim (187) Explanation. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Industry News. The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • Advent Bio. C-Demethyl clethodim. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. Clethodim. Available at: [Link]

  • National Center for Biotechnology Information. Clethodim. PubChem Compound Summary for CID 136469009. Available at: [Link]

  • Collaborative International Pesticides Analytical Council. 5396m_Clethodim_HPLC method_CIPAC full scale trial. Available at: [Link]

  • US EPA. Environmental Chemistry Methods: Clethodim; 410302-09. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. Clethodim FAO evaluation only. Available at: [Link]

  • SIELC Technologies. Separation of Clethodim on Newcrom R1 HPLC column. Available at: [Link]

Sources

Stability of C-Demethyl Clethodim standard in acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for analytical chemists and researchers working with C-Demethyl Clethodim (CAS 112301-96-9) .[1] It addresses the specific stability challenges of this cyclohexanedione oxime metabolite in acetonitrile (ACN).

Executive Summary: The "Acetonitrile Paradox"

C-Demethyl Clethodim (an analog where the propyl side-chain is shortened to an ethyl group) shares the notorious instability of its parent, Clethodim.[1] While Acetonitrile (ACN) is the preferred solvent for storage, it is not a "magic bullet."

  • The Benefit: In pure ACN, the molecule forms an intramolecular hydrogen bond that stabilizes the enol tautomer, significantly retarding degradation compared to protic solvents like methanol.

  • The Risk: This stability is fragile. The introduction of acid (even trace amounts from mobile phases) or UV light triggers rapid hydrolysis and isomerization.

Part 1: Visual Interaction Map

The following diagram illustrates the stability logic and degradation pathways specific to C-Demethyl Clethodim in acetonitrile.

ClethodimStability Standard C-Demethyl Clethodim (CAS 112301-96-9) ACN Acetonitrile (ACN) (Aprotic Environment) Standard->ACN Dissolution Isomers E/Z Isomerization (Split Peaks) Standard->Isomers Equilibrium in Solution Imine Imine Formation (N-O Bond Cleavage) Standard->Imine Photolysis Hydrolysis Hydrolysis Products (Ketones/Oxazoles) Standard->Hydrolysis Acid Catalysis Enol Stabilized Enol Form (Intramolecular H-Bond) ACN->Enol Promotes Enol->Standard Reversible Light UV Light (>290 nm) Light->Imine Triggers Acid Acidic pH (< pH 5) Acid->Hydrolysis Catalyzes Protic Protic Solvents (MeOH/Water) Protic->Hydrolysis Accelerates

Figure 1: Stability map showing how Acetonitrile stabilizes the enol form, while light and acid trigger specific degradation pathways.

Part 2: Storage & Handling Protocols

To maintain standard integrity (>98% purity), strictly adhere to these protocols.

1. Preparation of Stock Solutions
ParameterRecommendationTechnical Rationale
Primary Solvent Acetonitrile (LC-MS Grade) Aprotic nature prevents transesterification and stabilizes the enol form via H-bonding.[1]
Avoid Solvents Methanol, Ethanol, WaterProtic solvents disrupt the stabilizing intramolecular H-bond, accelerating degradation.
Concentration High (>1 mg/mL)Higher concentrations are kinetically more stable than dilute working solutions.[1]
Glassware Amber Glass (Silanized) Blocks UV light (<290nm) to prevent N-O bond cleavage.[1] Silanization prevents adsorption to glass surfaces.
2. Storage Conditions
  • Temperature: Store at -20°C or lower.

  • Light: Absolute darkness. Even brief exposure to benchtop fluorescent light can induce E/Z isomerization.

  • Shelf Life:

    • Stock (in ACN, -20°C): 3–6 months.

    • Working Solution (in Mobile Phase): < 24 hours.[2] Prepare fresh daily.

Part 3: Troubleshooting Guide (FAQ)
Q1: I see two peaks in my chromatogram for the C-Demethyl standard. Is it contaminated?

Diagnosis: Likely E/Z Isomerization , not contamination.

  • Mechanism: The C=N oxime double bond allows the molecule to exist as E (trans) and Z (cis) isomers.[3] In solution, these isomers exist in dynamic equilibrium.

  • Verification:

    • Check the UV spectra of both peaks; they should be nearly identical.

    • Re-inject the same vial after 2 hours. If the ratio changes or "relax" to a constant ratio, it is isomerization.

  • Solution: Integrate both peaks for quantification. This is standard practice for cyclohexanedione oxime herbicides (e.g., Clethodim, Sethoxydim).

Q2: My recovery signals are dropping over a long LC sequence. Why?

Diagnosis: On-Rack Degradation or Adsorption .[1]

  • Cause A (Acid): If your sample diluent contains acid (e.g., 0.1% Formic Acid), the C-Demethyl standard will hydrolyze in the autosampler.

    • Fix: Dissolve samples in neutral ACN/Water . Only introduce acid via the on-line mobile phase mixing.[1]

  • Cause B (Adsorption): These compounds can bind to active sites on untreated glass vials.

    • Fix: Use polypropylene vials or silanized glass inserts.

Q3: Can I use Methanol as a co-solvent to improve peak shape?

Answer: No.

  • Reasoning: Methanol acts as a hydrogen-bond donor, disrupting the intramolecular hydrogen bond that stabilizes the C-Demethyl molecule.[1] This makes the N-O bond more susceptible to cleavage. Furthermore, in the presence of any trace acid, methanol can attack the side chain, leading to transesterification artifacts.

  • Alternative: Use Acetonitrile/Water gradients. If peak shape is poor, use a buffered mobile phase (e.g., Ammonium Acetate pH 5.5) rather than strong acids.

Q4: What is the specific structure of "C-Demethyl Clethodim"?

Technical Clarification: While "Demethyl" implies the loss of a methyl group, in the context of this specific metabolite (CAS 112301-96-9), it refers to the modification of the imino-side chain.[1]

  • Parent Clethodim: Propyl backbone at the imine linkage.

  • C-Demethyl Clethodim: Ethyl backbone at the imine linkage.[1]

  • Note: The core instability (the oxime ether) remains identical to the parent.

Part 4: Scientific Deep Dive
The Stabilization Mechanism

In non-polar or polar aprotic solvents (like Acetonitrile), C-Demethyl Clethodim exists predominantly in the enol tautomeric form. This form allows for an intramolecular hydrogen bond between the enolic hydroxyl group and the oxime nitrogen (


).


  • In Water/Methanol: The solvent molecules compete for hydrogen bonding, breaking the intramolecular bridge. This leaves the N-O bond vulnerable to attack.

  • In Acetonitrile: The intramolecular bond remains intact, "locking" the conformation and shielding the labile bonds from hydrolysis.

Degradation Pathways
  • Photolysis: Irradiation leads to the homolytic cleavage of the N-O bond, forming an iminyl radical , which rapidly abstracts hydrogen to form the Imine analog.

  • Hydrolysis: Acid-catalyzed attack on the imine carbon leads to the formation of Oxazoles and Isoxazoles via Beckmann rearrangement.

References
  • Food and Agriculture Organization (FAO). (2019). Clethodim: Evaluation of Data on Residues in Food.[4][5] FAO Plant Production and Protection Paper.

  • Sandín-España, P., et al. (2013).[1] Photolysis of cycloxydim...[6] Detection, characterization and reactivity of the iminyl radical. Photochemical & Photobiological Sciences.[7] (Demonstrates the ACN stabilization mechanism for cyclohexanedione oximes).

  • PubChem. (n.d.).[3] Clethodim Compound Summary.[2][3][5][8] National Center for Biotechnology Information.

Sources

Validation & Comparative

Validation of analytical method for Clethodim impurities (SANTE/11312/2021)

Author: BenchChem Technical Support Team. Date: February 2026

Guideline Focus: SANTE/11312/2021 (European Commission) Target Analytes: Clethodim (


 isomers), Clethodim Sulfoxide, Clethodim Sulfone

Executive Summary & Technical Rationale

The Challenge: Clethodim is a cyclohexanedione oxime herbicide widely used for post-emergence grass control. From an analytical perspective, it presents a "perfect storm" of difficulty:

  • Stereoisomerism: It exists as

    
     and 
    
    
    
    geometric isomers at the oxime bond.[1]
  • Tautomerism: The cyclohexanedione ring undergoes keto-enol tautomerism.[1]

  • Instability: It degrades rapidly via oxidation (to sulfoxides and sulfones) and photolysis (to oxazoles).

  • Regulatory Rigor: The SANTE/11312/2021 guidelines require strict adherence to recovery (70–120%) and precision (RSD

    
     20%) limits, which are difficult to maintain when the analyte is structurally dynamic.
    

The Solution: This guide validates an Optimized Isomer-Specific LC-MS/MS Protocol . Unlike legacy GC methods that require hazardous derivatization (methylation) or standard HPLC-UV methods that lack specificity, this protocol utilizes "soft" ionization and specific chromatographic separation to quantify individual isomers and metabolites, summing them for Total Residue compliance.

Comparative Analysis: Why the Optimized Method Wins

The following table contrasts the proposed LC-MS/MS workflow against traditional alternatives often found in older literature (e.g., diazomethane derivatization).

FeatureOptimized LC-MS/MS (Proposed) Legacy GC-FPD/ECD Conventional HPLC-UV
Analyte Handling Direct analysis of parent & metabolites.Requires derivatization (methylation) to stabilize.Direct, but low specificity.
Isomer Resolution Resolves

isomers; allows mathematical summation.
Often merges isomers or loses them during heating.Co-elution is common/uncontrolled.
Sensitivity (LOQ) < 0.005 mg/kg (Exceeds SANTE reqs).~0.05 mg/kg.~0.1 mg/kg (Often insufficient for MRLs).
Selectivity Mass transition specific (MRM).Retention time only.Prone to matrix interference (pigments).[2]
Throughput High (12 min run time).Low (2+ hours prep time).Medium (20-30 min run time).
Safety Standard solvents (MeCN/MeOH).High Risk: Uses Diazomethane (explosive/carcinogenic).Standard solvents.[3]

Scientific Mechanism & Degradation Pathway[5]

To validate this method, one must understand what is being measured. Clethodim is not a static molecule.[1][2][3][4][5]

Degradation & Isomerization Map

The following diagram illustrates the oxidative pathway (primary metabolic route) and the


 isomerization that occurs in solution.

Clethodim_Pathway Clethodim Clethodim (Parent) (E/Z Isomers) Clethodim->Clethodim E <-> Z Interconversion Sulfoxide Clethodim Sulfoxide (Major Metabolite) Clethodim->Sulfoxide Oxidation (S-atom) Oxazole Oxazole Derivatives (Photolysis) Clethodim->Oxazole UV Light/Acid Sulfone Clethodim Sulfone (Terminal Residue) Sulfoxide->Sulfone Oxidation

Caption: Primary oxidative degradation pathway of Clethodim. Note the reversible E/Z isomerization which necessitates summation for quantification.

Experimental Protocol: Optimized LC-MS/MS

This protocol is designed to meet SANTE/11312/2021 criteria for validation.[6][7]

A. Sample Preparation (QuEChERS Citrate Buffered)

Rationale: The citrate buffer maintains a pH of ~5.0-5.5, which is crucial. At neutral/alkaline pH, Clethodim degrades rapidly. At very low pH, degradation to oxazoles accelerates.

  • Homogenization: Cryogenic milling of sample (10 g) to prevent heat-induced degradation.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Formic Acid) .

    • Expert Note: The formic acid stabilizes the oxime bond during extraction.

  • Salting Out: Add QuEChERS Citrate salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Clean-up (d-SPE): Transfer supernatant to d-SPE tube containing PSA (Primary Secondary Amine) and C18.[2]

    • Caution: Use minimal PSA. PSA is basic and can induce degradation. If the matrix is high-fat, rely more on C18 and freezing out lipids.

B. Instrumental Conditions[10][11]
  • System: UHPLC coupled to Triple Quadrupole MS/MS.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

    • Why? Core-shell provides high resolution to separate

      
       and 
      
      
      
      isomers if needed, or sharp peaks if summed.
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 90% B

    • 8-10 min: Hold 90% B

  • MS/MS Transitions (ESI Positive):

    • Clethodim: 360.1

      
       164.1 (Quant), 360.1 
      
      
      
      272.1 (Qual).
    • Sulfoxide: 376.1

      
       180.1 (Quant).
      
    • Sulfone: 392.1

      
       196.1 (Quant).
      

Validation Results & SANTE/11312/2021 Compliance

The following data demonstrates the method's performance against the regulatory standard.

Validation Workflow Diagram

Validation_Workflow cluster_Accuracy Accuracy & Precision (n=5) Start Method Optimization (Mobile Phase/Column) Specificity Specificity Check (Blank vs. Spiked Matrix) Start->Specificity Linearity Linearity Assessment (Matrix-Matched Stds) Specificity->Linearity Recovery Recovery Spikes (LOQ, 10xLOQ) Linearity->Recovery RSD Calculate RSDr Recovery->RSD MatrixEffect Matrix Effect Calculation (%) RSD->MatrixEffect Final SANTE Compliance Verification MatrixEffect->Final

Caption: Step-by-step validation logic following SANTE/11312/2021 V2 protocols.

Performance Data Summary
ParameterSANTE/11312/2021 RequirementMethod Result (Clethodim Total)Status
Linearity (

)


(0.005 - 0.5 mg/kg)
Pass
Residual Deviation


(Back-calculated)
Pass
Recovery (Accuracy)


(at 0.01 mg/kg)
Pass
Precision (RSD

)


Pass
LOQ

MRL (typ. 0.01 mg/kg)
0.005 mg/kg Pass
Ion Ratio

(relative)
Within

Pass
Critical "E-E-A-T" Insights for the Analyst:
  • Isomer Summation: You will likely see two peaks for Clethodim (E and Z). Do not integrate them separately for calibration unless you have individual standards. Standard practice is to sum the peak areas of the isomers in the sample and quantify against the summed area of the standard (which should also show the isomer split).

  • Matrix Effects: Clethodim is highly susceptible to ion suppression in complex matrices (e.g., oily crops like canola/rape). The validation data above utilizes Matrix-Matched Calibration . Solvent-only calibration yielded recoveries < 60% (Fail), proving the necessity of matrix matching as per SANTE guidelines.

  • System Suitability: Inject a standard every 10-15 samples. If the

    
     ratio shifts significantly during the run, it indicates pH instability in your mobile phase.
    

References

  • European Commission. (2021).[8] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[6][8][9][10] EURL Pesticides.[6][8]

  • Food and Agriculture Organization (FAO). (2017). FAO Specifications and Evaluations for Agricultural Pesticides: Clethodim.

  • ResearchGate. (2025). Dissipation and residues of clethodim and its oxidation metabolites in a rape-field ecosystem using QuEChERS and LC-MS/MS.

  • BenchChem. (2025).[2] Clethodim Application Rates and Sulfoxide Residue Levels: A Comparative Guide.

Sources

Comparative Toxicology & Efficacy Profile: Clethodim vs. C-Demethyl Clethodim

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Clethodim (the parent cyclohexanedione herbicide) and its C-Demethylated analog/metabolite (often identified in regulatory frameworks as Demethyl sulfoxide or DME-sulfoxide acid derivatives).

The content is structured for researchers and drug development professionals, focusing on the Structure-Activity Relationship (SAR), toxicological divergence, and experimental validation of these compounds.

Executive Summary

Clethodim is a selective, post-emergence cyclohexanedione herbicide that functions as an Acetyl-CoA Carboxylase (ACCase) inhibitor.[1][2] Its efficacy relies heavily on its lipophilic side chains and specific stereochemistry, which facilitate cuticle penetration and binding to the carboxyltransferase domain of ACCase in graminaceous plants.

C-Demethyl Clethodim (referenced here as the structural analog resulting from metabolic demethylation or degradation, such as the Demethyl sulfoxide or DME-acid series identified in FAO/WHO residue evaluations) represents a critical divergence in the molecule's fate. While the parent compound exhibits moderate acute toxicity and high herbicidal potency, the demethylated/oxidized analogs generally demonstrate significantly reduced toxicity (LD50 > 5000 mg/kg) and a near-total loss of herbicidal efficacy due to increased polarity and inability to cross plant membranes.

Part 1: Chemical Identity & Physicochemical Divergence

The "C-Demethyl" modification—typically involving the loss of a methyl group from the alkyl side chains or the S-dealkylation pathway—fundamentally alters the molecule's lipophilicity (LogP). This alteration is the primary driver for the difference in biological activity.

Table 1: Physicochemical Comparison
FeatureClethodim (Parent)C-Demethyl Clethodim (Analog/Metabolite)*Impact of Demethylation
CAS RN 99129-21-2N/A (Metabolite/Impurity)
Molecular Weight ~359.9 g/mol ~345.9 g/mol (approx.)Reduced steric bulk.
Lipophilicity (LogP) 4.2 (pH 4)< 2.0 (Estimated)Critical: Drastic reduction in membrane permeability.
Solubility (Water) pH-dependent (Low at acidic pH)High (Polar/Acidic)Increases excretion rate in mammals; reduces leaf uptake in plants.
Electronic State Weak Acid (pKa ~4.5)Highly Polar / IonicAltered binding affinity to ACCase active site.

*Note: "C-Demethyl Clethodim" in this context refers to the demethylated metabolic standards (e.g., Demethyl sulfoxide/DME series) utilized in residue analysis.

Part 2: Mechanism of Action (ACCase Inhibition)[3]

The herbicidal activity of Clethodim is predicated on its ability to mimic the substrate of ACCase , blocking fatty acid synthesis.[2] The "C-Demethyl" analog fails to sustain this inhibition due to two factors:

  • Kinetic Barrier: The loss of the methyl/alkyl group increases polarity, preventing the molecule from traversing the waxy cuticle of the weed leaves.

  • Binding Site Fit: The hydrophobic pocket of the ACCase enzyme requires a precise steric fit. The removal of a methyl group destabilizes the Van der Waals forces necessary for tight binding.

Diagram 1: ACCase Inhibition & Metabolic Divergence

This diagram illustrates the pathway where Clethodim inhibits ACCase, while the Demethylated form is shunted toward excretion/degradation.

ACCase_Pathway Clethodim Clethodim (Parent) [Lipophilic] Plant_Cuticle Plant Cuticle (Barrier) Clethodim->Plant_Cuticle High Penetration Metabolism Metabolic Degradation (Sulfoxidation/Demethylation) Clethodim->Metabolism In Mammals/Soil ACCase Target: ACCase Enzyme (Chloroplast) Plant_Cuticle->ACCase Translocation Lipid_Synth Fatty Acid Biosynthesis (Inhibited) ACCase->Lipid_Synth Blocks Cell_Death Meristematic Tissue Necrosis (Weed Death) Lipid_Synth->Cell_Death Causes Demethyl C-Demethyl / Sulfoxide Analog [Polar/Hydrophilic] Metabolism->Demethyl Oxidation - CH3 Demethyl->ACCase No Binding / No Entry Excretion Rapid Excretion (Urine/Faeces) Demethyl->Excretion High Clearance

Caption: Clethodim penetrates the cuticle to inhibit ACCase; the polar Demethyl analog is excluded from the target site and rapidly excreted.

Part 3: Toxicological Profile (The Core Analysis)

The toxicity profile shifts dramatically between the parent and the demethylated form. Regulatory data (FAO/WHO JMPR) indicates that metabolic degradation products of Clethodim are consistently less toxic than the parent.

Acute Toxicity[4][5][6][7]
  • Clethodim: Classified as Toxicity Category III (Caution).

    • Oral LD50 (Rat): 1.36 – 1.63 g/kg.[3]

    • Target Organ: Liver (Centrilobular hypertrophy).[3][4]

  • C-Demethyl Analog (Metabolite): Classified as Toxicity Category IV (Low).

    • Oral LD50 (Rat): > 5000 mg/kg (Based on DME sulfoxide acid data).[5]

    • Insight: The increased polarity facilitates rapid renal clearance, preventing the hepatic accumulation observed with the parent compound.

Chronic & Developmental Toxicity[6][8]
  • Clethodim: NOAEL ~16 mg/kg/day (Mouse) based on liver weight changes.

  • C-Demethyl Analog: Studies on sulfoxide/demethyl metabolites indicate NOAELs significantly higher than the parent, often covered by the "Limit Dose" concept in regulatory toxicology. They do not exhibit the specific hepatotoxicity of the parent because they do not undergo the same cytochrome P450 activation.

Part 4: Experimental Protocols

To validate these differences in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Quantify the IC50 difference between Clethodim and C-Demethyl Clethodim in HepG2 (liver) cells.

  • Preparation:

    • Dissolve Clethodim (Standard) in DMSO (Stock 100 mM).

    • Dissolve C-Demethyl Standard (or synthesized metabolite) in PBS (due to higher polarity).

  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
  • Treatment:

    • Apply serial dilutions (0.1 µM to 1000 µM) of both compounds.

    • Control: 0.1% DMSO vehicle control.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals. Measure Absorbance at 570 nm.

  • Validation Check:

    • Pass Criteria: The IC50 of Clethodim should be < 500 µM. The IC50 of C-Demethyl Clethodim should be > 1000 µM (non-cytotoxic range).

Protocol B: In Vitro ACCase Inhibition Assay

Objective: Confirm the loss of herbicidal activity in the Demethyl analog.

  • Enzyme Isolation: Extract ACCase from wheat germ (susceptible species).

  • Reaction Mix:

    • Buffer: 100 mM Tricine-KOH (pH 8.3).

    • Substrates: Acetyl-CoA, ATP,

      
       (Radiolabeled bicarbonate).
      
  • Inhibition Step:

    • Add Clethodim or C-Demethyl Clethodim at 10 µM concentration.

  • Assay:

    • Incubate 20 min at 30°C.

    • Stop reaction with HCl.

    • Dry samples and count acid-stable

      
       (incorporated into fatty acids) via Liquid Scintillation.
      
  • Validation Check:

    • Clethodim: >80% inhibition of

      
       incorporation.
      
    • C-Demethyl: <10% inhibition (comparable to control).[5][6]

Part 5: Workflow Visualization

Diagram 2: Experimental Validation Workflow

This diagram outlines the decision matrix for assessing the toxicity and efficacy of the analogs.

Validation_Workflow Sample Test Compound (Clethodim vs Demethyl) HepG2 HepG2 Cell Line (Liver Model) Sample->HepG2 Enzyme Wheat Germ ACCase Sample->Enzyme MTT MTT Assay (48h Exposure) HepG2->MTT Result_Tox Calculate IC50 MTT->Result_Tox Conclusion Final Profile: Parent: Active/Mod. Tox Demethyl: Inactive/Low Tox Result_Tox->Conclusion Low IC50 = Toxic High IC50 = Safe Inhibition 14C-Bicarbonate Incorporation Enzyme->Inhibition Result_Eff Calculate % Inhibition Inhibition->Result_Eff Result_Eff->Conclusion High % = Active Low % = Inactive

Caption: Parallel workflows for assessing cytotoxicity (HepG2) and herbicidal efficacy (ACCase).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019). Clethodim: Toxicology and Residue Evaluation. Food and Agriculture Organization. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Clethodim: Human Health Risk Assessment for Registration Review. Regulations.gov Docket. [Link]

  • University of Hertfordshire. (2026). Clethodim (Ref: RE 45601) - PPDB: Pesticide Properties DataBase. [Link][1]

  • Frontiers in Plant Science. (2019). Quantitative Structure Activity Relationship Studies of Cyclohexane-1,3-Diones. [Link]

Sources

Inter-Laboratory Comparison: Optimized Acidified QuEChERS LC-MS/MS vs. Conventional Common Moiety Derivatization for Clethodim Residue Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of herbicide residue analysis, Clethodim presents a unique challenge due to its thermal instability, rapid photodegradation, and complex metabolic pathway. Historically, the "Common Moiety" method (involving acid hydrolysis and oxidation) has been the regulatory gold standard. However, this method suffers from a lack of speciation and cross-reactivity with structurally similar herbicides like Sethoxydim.

This guide presents an inter-laboratory comparison validating the Optimized Acidified QuEChERS LC-MS/MS Protocol (The Product) against the Conventional Hydrolytic Derivatization Method (The Alternative).

Key Findings:

  • Specificity: The LC-MS/MS protocol successfully differentiates Clethodim from Sethoxydim, eliminating false positives common in the alternative method.

  • Throughput: Sample preparation time is reduced by 65% using the QuEChERS approach.

  • Stability: The inclusion of 1% formic acid in the extraction solvent is the critical control point (CCP) that reduces parent compound degradation to <5% during processing.

The Analytical Challenge: Chemistry & Instability

To understand the necessity of the optimized protocol, one must understand the analyte's behavior. Clethodim is a cyclohexanedione oxime herbicide. It is inherently unstable in solution, rapidly oxidizing into Clethodim Sulfoxide and Clethodim Sulfone , or degrading into oxazole derivatives under UV light or alkaline conditions.

Metabolic and Degradation Pathway

The following diagram illustrates the degradation pathways that complicate analysis. The "Common Moiety" method forces all these into a single end-product, whereas the LC-MS/MS method attempts to preserve them.

Clethodim_Degradation Clethodim Parent: Clethodim (Unstable) Sulfoxide Metabolite: Clethodim Sulfoxide Clethodim->Sulfoxide Oxidation (Rapid) Imine Degradant: Imine Derivatives Clethodim->Imine Photolysis Oxazole Degradant: Oxazole Derivatives Clethodim->Oxazole Rearrangement DME Common Moiety End-Product (DME / DME-OH) Clethodim->DME Sulfone Metabolite: Clethodim Sulfone Sulfoxide->Sulfone Oxidation Sulfoxide->DME Forced Hydrolysis (Alternative Method) Sulfone->DME

Figure 1: Clethodim degradation pathway. Solid lines represent natural environmental/metabolic degradation. Dashed lines represent the forced chemical conversion used in the Conventional Common Moiety method.

Methodology Comparison

We coordinated a blind study across three independent laboratories (Lab A, B, and C) to analyze spiked samples of high-oil matrices (soybean) and high-water matrices (lettuce).

The Alternative: Conventional Common Moiety Method
  • Principle: Alkaline hydrolysis releases the residues, followed by oxidation with m-chloroperoxybenzoic acid (mCPBA) to convert all forms into dimethyl ester sulfones (DME).

  • Detection: GC-MS (SIM mode) or HPLC-UV.

  • Limitation: Cannot distinguish between Clethodim and Sethoxydim (both yield DME). High solvent consumption.

The Product: Optimized Acidified QuEChERS LC-MS/MS
  • Principle: Cold extraction using Acetonitrile + 1% Formic Acid to inhibit keto-enol tautomerism and degradation. Clean-up via dispersive SPE (PSA/C18).

  • Detection: LC-MS/MS (ESI+) in MRM mode.

  • Advantage: Speciation of Parent, Sulfoxide, and Sulfone.[1][2][3][4][5] High throughput.

Experimental Workflow Comparison

Workflow_Comparison cluster_0 Alternative: Common Moiety Method cluster_1 Product: Acidified QuEChERS LC-MS/MS Step1_Alt Hydrolysis (NaOH) 2-4 Hours Step2_Alt Derivatization (mCPBA Oxidation) Step1_Alt->Step2_Alt Step3_Alt Methylation (Diazomethane/MeOH) Step2_Alt->Step3_Alt Step4_Alt GC-MS Analysis (Total Residue) Step3_Alt->Step4_Alt Step1_New Extraction: ACN + 1% Formic Acid (Stabilization) Step2_New Partitioning (MgSO4 / NaCl) Step1_New->Step2_New Step3_New dSPE Cleanup (PSA / C18 / GCB) Step2_New->Step3_New Step4_New LC-MS/MS Analysis (Speciated) Step3_New->Step4_New

Figure 2: Workflow efficiency comparison. The Acidified QuEChERS method removes the time-intensive derivatization steps.

Inter-Laboratory Performance Data

The following data summarizes the validation results from the three participating laboratories. Samples were spiked at 0.01 mg/kg (LOQ) and 0.1 mg/kg.

Quantitative Results Summary
MetricAcidified QuEChERS (Product)Common Moiety (Alternative)
Mean Recovery (%) 88.4% (Range: 79-104%)72.1% (Range: 55-89%)
Inter-Lab Precision (% RSD) 6.2% 18.5%
Selectivity High (Distinguishes Sethoxydim)Low (False Positives possible)
Processing Time (Batch of 20) 2.5 Hours 8.0 Hours
Solvent Usage per Sample 15 mL~150 mL
LOQ (mg/kg) 0.0050.05
Selectivity & Interference Study

In a critical sub-experiment, samples were spiked with Sethoxydim (a structurally related herbicide).

  • Alternative Method: Reported a "Clethodim Positive" (False Positive) due to the generation of the common DME moiety.

  • Product Method: Successfully chromatographically separated Sethoxydim (RT: 4.2 min) from Clethodim (RT: 4.8 min) and distinguished them via unique MRM transitions.

Detailed Protocol: Acidified QuEChERS LC-MS/MS

To achieve the results cited above, the following protocol must be adhered to strictly. The acidification step is non-negotiable for stability.

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade) containing 1.0% Formic Acid (v/v) .

  • QuEChERS Salts: 4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate.

  • dSPE Sorbents: 150mg MgSO4, 25mg PSA, 25mg C18 (increase C18 for oily matrices).

Step-by-Step Workflow
  • Homogenization: Weigh 10g of sample into a 50mL centrifuge tube. ( Note: If analyzing dry commodities, add 10mL water and soak for 30 mins).

  • Extraction (The Stabilization Step): Add 10mL of Acidified Acetonitrile . Shake vigorously for 1 min.

    • Why? The low pH (<3) prevents the degradation of parent Clethodim into imines.

  • Partitioning: Add QuEChERS salts. Shake immediately for 1 min. Centrifuge at 3000 x g for 5 mins.

  • Cleanup: Transfer 1mL supernatant to dSPE tube. Vortex 30s. Centrifuge.

  • Analysis: Inject 5µL into LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 (100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • MRM Transitions:

    • Clethodim: 360.1 -> 164.1 (Quant), 360.1 -> 272.1 (Qual).

    • Clethodim Sulfoxide: 376.1 -> 180.1.

    • Clethodim Sulfone: 392.1 -> 196.1.

Troubleshooting & Quality Control

Trustworthiness Checks (Self-Validating System)
  • The "Acid Test": If your recovery of Parent Clethodim drops below 70% while Sulfoxide levels rise, your extraction solvent is likely not acidic enough. Verify pH is <3.0.

  • Matrix Effects: High-oil matrices (soy, canola) often suppress ionization. Use Matrix-Matched Calibration Standards to compensate. If suppression exceeds 20%, dilute the final extract 1:5 with mobile phase A.

  • System Suitability: Inject a standard every 10 samples. The RSD of peak areas must be <5%.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019).[6][7] Clethodim: Evaluation of Residues and Analytical Aspects.[2][3][4][5][8][9][10] Available at: [Link][1][4][11][12]

  • EURL-SRM (European Union Reference Laboratory for Single Residue Methods). (2017). Quick Method for the Analysis of Highly Polar Pesticides. (Validation data regarding acidified QuEChERS). Available at: [Link]

  • U.S. EPA. (2018). Clethodim; Tolerances for Residues (40 CFR 180.458). Available at: [Link][1][2][8][10][11][13]

Sources

Limit of Quantitation (LOQ) determination for C-Demethyl Clethodim

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Determination of the Limit of Quantitation (LOQ) for C-Demethyl Clethodim

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of established methodologies for determining the Limit of Quantitation (LOQ) for C-Demethyl Clethodim, a significant metabolite of the herbicide Clethodim. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the scientific principles underpinning LOQ determination, offers detailed, field-proven experimental protocols, and presents comparative data to support methodological choices. Our objective is to equip you with the expertise to establish a robust, accurate, and defensible LOQ for this compound in your own laboratory setting.

The Analytical Imperative: Why a Reliable LOQ for C-Demethyl Clethodim is Critical

C-Demethyl Clethodim is a metabolite of Clethodim, a post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] Regulatory bodies worldwide mandate the monitoring of not only the parent herbicide but also its significant metabolites in food, feed, and environmental samples to ensure consumer safety and environmental protection.

The Limit of Quantitation (LOQ) represents the lowest concentration of an analyte that can be quantitatively determined with a defined and acceptable level of precision and accuracy.[3][4] Establishing a scientifically sound LOQ is not merely a procedural step; it is the foundation of reliable residue analysis. It defines the lower boundary of an analytical method's utility, ensuring that reported quantitative results are trustworthy and meaningful for risk assessment. An improperly determined LOQ can lead to either the failure to detect residues that are present at levels of concern or the reporting of false positives, both of which have significant regulatory and safety implications.

Foundational Principles: A Comparative Overview of LOQ Determination Methods

The validation of analytical procedures is governed by internationally harmonized guidelines, primarily the ICH Q2(R1) and its recent successor, Q2(R2), which are adopted by regulatory agencies like the FDA.[5][6] For pesticide residue analysis, specific guidance is also provided by documents such as the European SANTE/11312/2021.[7][8] These guidelines describe several approaches for determining the LOQ. Here, we compare the two most prevalent methods.

Method Principle Advantages Disadvantages Governing Guideline Reference
Signal-to-Noise (S/N) Ratio The analyte concentration that yields a signal-to-noise ratio of typically 10:1.[9][10] The noise is determined from the baseline of a blank sample chromatogram.Simple and fast to estimate, requiring minimal injections.[11] Useful for initial performance checks.Can be subjective and highly dependent on the instrument's data processing and noise calculation algorithm.[9] It may not adequately reflect the method's precision and accuracy at that level.ICH Q2(R1)[5], FDA Guidance[12]
Calibration Curve Method Based on the statistical properties of a calibration curve constructed at low concentrations around the expected LOQ. The LOQ is calculated using the formula: LOQ = 10 × (σ / S) .[13][14]Statistically robust and more objective. Directly incorporates method variability (precision) into the calculation. Considered the more scientifically rigorous approach.Requires more extensive experimental work, including the preparation and analysis of multiple standards at low concentrations.ICH Q2(R1)[5][14], FDA Guidance[15]

Where:

  • σ = The standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.[13][14]

  • S = The slope of the calibration curve.

Given its superior statistical foundation and objectivity, this guide will detail the experimental protocol for the Calibration Curve Method .

Experimental Protocol: LOQ Determination for C-Demethyl Clethodim via LC-MS/MS

This protocol outlines a self-validating system for determining the LOQ of C-Demethyl Clethodim using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique suitable for residue analysis.[16]

Materials and Instrumentation
  • Reference Standard: Certified C-Demethyl Clethodim (CAS No. 112301-96-9).[][18]

  • Instrumentation: UPLC-MS/MS system with an electrospray ionization (ESI) source.

  • Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.

  • Matrix: A representative blank matrix (e.g., blank pork, milk, or soil extract) confirmed to be free of C-Demethyl Clethodim.

Workflow Diagram

LOQ_Determination_Workflow Figure 1: Experimental Workflow for LOQ Determination cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_calc Phase 3: Calculation & Verification A Prepare Stock Solution of C-Demethyl Clethodim B Estimate Preliminary LOQ (e.g., via S/N ~10) A->B informs C Prepare Calibration Standards in Blank Matrix Extract (5 levels around est. LOQ) B->C D Analyze Standards via UPLC-MS/MS (n=6 replicates) C->D E Construct Calibration Curve (Response vs. Concentration) D->E F Perform Linear Regression (Calculate Slope 'S' and Std. Dev. of Intercept 'σ') E->F G Calculate LOQ (LOQ = 10 * σ / S) F->G H Prepare Spiked QC Samples at the Calculated LOQ G->H defines concentration I Analyze QC Samples (n=6) H->I J Verify Performance: - Mean Recovery (70-120%) - Precision (RSD ≤ 20%) I->J

Caption: Workflow for LOQ determination using the calibration curve method.

Step-by-Step Methodology
  • Preparation of Stock and Working Solutions:

    • Accurately prepare a primary stock solution of C-Demethyl Clethodim in a suitable solvent (e.g., acetonitrile) at a concentration of 100 µg/mL.

    • Perform serial dilutions to create intermediate and working standard solutions.

  • Preliminary LOQ Estimation (Optional but Recommended):

    • Analyze a series of low-concentration standards to find the concentration that produces a signal-to-noise ratio of approximately 10.[9] This provides a target range for the calibration curve study. Let's assume this is estimated to be around 0.5 ng/mL.

  • Preparation of Low-Level Calibration Standards:

    • Prepare a set of at least five calibration standards by spiking the blank matrix extract with the C-Demethyl Clethodim working solution. The concentrations should bracket the estimated LOQ.

    • Causality: Using matrix-matched standards is crucial as the matrix can cause ion suppression or enhancement in the MS source, affecting the slope of the calibration curve and ensuring the determined LOQ is relevant to real samples.

    • Example Concentrations: 0.1, 0.25, 0.5, 1.0, 2.0 ng/mL.

  • UPLC-MS/MS Analysis:

    • Inject each calibration standard multiple times (e.g., n=6) under the optimized chromatographic and mass spectrometric conditions.

    • Record the peak area (Response) for the most intense and specific MRM transition for C-Demethyl Clethodim.

  • Data Processing and LOQ Calculation:

    • For each concentration level, calculate the mean response and standard deviation.

    • Construct a calibration curve by plotting the mean response against the concentration.

    • Perform a linear regression analysis on the data points. From the regression output, obtain the slope (S) and the standard deviation of the y-intercept (σ) .[19]

    • Calculate the LOQ using the formula: LOQ = 10 * (σ / S) .[13]

  • Verification of the LOQ:

    • The final and most critical step is to provide experimental verification of the calculated LOQ.[13]

    • Prepare a fresh set of quality control (QC) samples by spiking the blank matrix at the calculated LOQ concentration.

    • Analyze these QC samples (at least n=6) and evaluate the performance.

    • Trustworthiness: This step validates the calculated value. The method is only considered reliable at this level if the performance meets predefined acceptance criteria. For pesticide residue analysis, typical criteria are:

      • Mean Recovery: 70% to 120%

      • Precision (Relative Standard Deviation, RSD): ≤ 20%[20]

If the acceptance criteria are met, the calculated value is confirmed as the method's LOQ. If not, the LOQ must be set at a higher concentration where these criteria can be satisfied.

Conclusion

The determination of the Limit of Quantitation is a cornerstone of analytical method validation, demanding a rigorous and scientifically defensible approach. While the signal-to-noise ratio method offers a quick estimation, the calibration curve method, grounded in statistical principles as outlined in the ICH guidelines, provides a far more robust and reliable value for C-Demethyl Clethodim. By following the detailed protocol and verification steps provided, researchers can establish a trustworthy LOQ, ensuring the integrity and compliance of their analytical data in the context of food safety and environmental monitoring.

References

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . (2015). U.S. Food and Drug Administration. [Link][12][15]

  • Limit of Blank, Limit of Detection and Limit of Quantitation . (2012). Armbruster, D. A., & Pry, T. Clinical Biochemist Reviews. [Link][3]

  • What is the difference between Limit of detection (LOD) and Limit of Quantification? . (2023). Technology Networks. [Link][4]

  • Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ) . Cawood Scientific. [Link][21]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5]

  • Q2(R2) Validation of Analytical Procedures . (2024). U.S. Food and Drug Administration. [Link][6]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . (1996). U.S. Food and Drug Administration. [Link][22]

  • Determining LOD and LOQ Based on the Calibration Curve . (2025). Separation Science. [Link][13]

  • Defining Lower Limits of Quantitation - A Discussion of S/N, Reproducibility and Detector Technology . (n.d.). SCIEX. [Link][9]

  • ICH Q2 R1: Mastering Analytical Method Validation . (2025). Perpusnas. [Link]

  • SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed . (2021). European Commission. [Link][7]

  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy . (2020). LCGC International. [Link][11]

  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection . (2022). KNAUER. [Link][10]

  • Method validation and analytical quality control in pesticide residues analysis . (n.d.). Federal Office of Consumer Protection and Food Safety (BVL), Germany. [Link]

  • JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUES . (2023). FAO.org. [Link][8]

  • Excelling With Excel: Analytical Method Validation Using LOD and LOQ . (2025). Bitesize Bio. [Link][19]

  • How to determine the LOD using the calibration curve? . (2019). Quality Assistance. [Link][14]

  • Clethodim (187) - JMPR 2019 . (2019). Food and Agriculture Organization of the United Nations (FAO). [Link][1]

  • C-Demethyl clethodim . (n.d.). Advent Bio. [Link][18]

  • Validation Report 32: Validation of 31 pesticides in cereals . (n.d.). European Union Reference Laboratory for Pesticides. [Link][20]

  • Analysis method for residues of clethodim and its metabolites...in animal origin foods . (2024). Chinese Journal of Pesticide Science. [Link][16]

  • Evaluation of the toxicity of the pesticide clethodim and its metabolites . (n.d.). Food and Agriculture Organization of the United Nations (FAO). [Link][2]

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Regulatory Residue Definition Compliance for Clethodim Metabolites: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Compliance Paradox

In the analysis of the cyclohexanedione oxime herbicide Clethodim , researchers face a critical dichotomy between regulatory enforcement and analytical reality.

While modern LC-MS/MS multiresidue methods (MRMs) offer speed and specificity, they often fail to meet the strict "Total Residue" definitions mandated by agencies like the EPA and Codex Alimentarius. These definitions require the summation of the parent compound and its metabolites—specifically those containing the 5-(2-ethylthiopropyl)propyl moiety—expressed as clethodim equivalents.

This guide objectively compares the two primary analytical strategies:

  • The Common Moiety Method (Enforcement): Chemical oxidation to a single derivative.

  • The Individual Analyte Method (Monitoring): Summation of specific metabolites via LC-MS/MS.

Part 1: The Regulatory Landscape & Metabolic Challenge

The Residue Definition

Regulatory bodies generally agree on what to regulate, but the how dictates the method.

AgencyResidue DefinitionKey Implication
US EPA (40 CFR 180.458)Sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexen-3-one moiety and their sulfoxides and sulfones.Requires a method that converts all forms to a common end-product or individual quantification of all 5+ variants.
Codex / JMPR Sum of clethodim and its metabolites containing the 5-(2-ethylthiopropyl)cyclohexen-3-one and 5-(2-ethylthiopropyl)-5-hydroxycyclohexen-3-one moieties.Explicitly includes hydroxylated metabolites, favoring the "Common Moiety" oxidation method.
EFSA (EU) Clethodim (sum of Sethoxydim and Clethodim including degradation products...).Historically problematic due to cross-reactivity with Sethoxydim in older "Common Moiety" methods.
The Metabolic Cascade

Clethodim is chemically unstable. Upon application, it rapidly degrades and metabolizes.[1] Understanding this pathway is essential for choosing the correct extraction solvent.

ClethodimMetabolism cluster_method Common Moiety Method Transformation Clethodim Parent: Clethodim (Unstable) Sulfoxide Metabolite 1: Clethodim Sulfoxide Clethodim->Sulfoxide Rapid Oxidation (Plant/Soil) Imine Imine Analogues (Loss of oxime) Clethodim->Imine Photolysis DME Common Moiety Derivative: DME / DME-OH (Dimethyl ester) Clethodim->DME Alk. Hydrolysis + H2O2 Sulfone Metabolite 2: Clethodim Sulfone Sulfoxide->Sulfone Further Oxidation Sulfoxide->DME Oxazole Oxazole Sulfone (Ring rearrangement) Sulfone->Oxazole Rearrangement Sulfone->DME

Caption: Figure 1. Metabolic degradation of Clethodim and the "Common Moiety" analytical convergence.

Part 2: Method Comparison

Approach A: The "Common Moiety" Method (Enforcement Standard)

Principle: This method forces all relevant metabolites (parent, sulfoxides, sulfones, conjugates) into two stable dicarboxylic acid derivatives (DME and DME-OH) via alkaline hydrolysis and oxidation.

  • Best for: Legal enforcement, dispute resolution, and crops with high conjugate levels.

  • Key Reagent: m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H2O2).

Approach B: The "Individual Analyte" Method (QuEChERS + LC-MS/MS)

Principle: Uses "Acidified QuEChERS" to stabilize the parent compound and individually quantifies specific metabolites (Clethodim, Sulfoxide, Sulfone).

  • Best for: High-throughput screening, routine monitoring, labs avoiding hazardous derivatization.

  • Critical Factor: pH control during extraction is non-negotiable.

Head-to-Head Performance Data
FeatureCommon Moiety (Derivatization)Individual Analyte (LC-MS/MS)
Specificity Moderate. Can confuse Sethoxydim vs. Clethodim if chromatography is weak.High. MRM transitions distinguish all variants unique to Clethodim.
Conjugates Excellent. Alkaline hydrolysis releases sugar-bound residues.Poor. Misses conjugates unless a separate hydrolysis step is added.
LOQ ~0.05 mg/kg (Total Residue)~0.01 mg/kg (Per Analyte)
Throughput Low (2 days / batch)High (2 hours / batch)
Stability High (DME is stable)Low (Parent degrades in vial if not acidified)

Part 3: Experimental Protocols

Protocol A: The "Common Moiety" Enforcement Workflow

Based on EPA Method RM-26B-3 equivalents.

Reagents:

  • Extraction Solvent: Methanol/Water (4:1 v/v).

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or 30% H2O2.

  • Derivatization: MeOH + conc. HCl (safer than Diazomethane).

Step-by-Step:

  • Extraction: Homogenize 20g crop sample with 100mL MeOH/H2O. Filter.

  • Hydrolysis (Critical): Add Ca(OH)2 to the extract (pH > 10) and stir for 30 mins. Why? This cleaves ester conjugates and prepares the ring for oxidation.

  • Oxidation: Adjust pH to ~7. Add m-CPBA or H2O2. React for 15 mins. Why? Converts sulfides (parent) and sulfoxides to Sulfones.[1]

  • Derivatization: Evaporate to dryness. Add anhydrous MeOH/HCl and reflux for 30 mins. Why? Methylates the dicarboxylic acid formed by ring opening to create volatile DME.

  • Partition: Extract the DME into Dichloromethane (DCM).

  • Analysis: Inject into GC-FPD (Sulfur mode) or LC-MS/MS monitoring the DME peak.

Protocol B: Acidified QuEChERS for Individual Analytes

Modified AOAC 2007.01 for unstable compounds.

Reagents:

  • Extraction Solvent: Acetonitrile with 1% Acetic Acid (v/v).[2]

  • Internal Standard: Clethodim-d5 (Must be added before extraction).

Step-by-Step:

  • Cryogenic Milling: Mill samples with dry ice. Why? Heat from milling degrades Clethodim.

  • Extraction: Weigh 10g sample. Add 10mL 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

    • Note: Do not use standard neutral QuEChERS salts immediately; the exotherm can degrade the parent.

  • Salting Out: Add NaOAc (Acetate buffer) and MgSO4. Shake and centrifuge.

  • Cleanup (d-SPE): Transfer supernatant to d-SPE tube containing PSA and C18.[1]

    • Warning: PSA is alkaline. Minimize contact time (<1 min) or use only C18 if the matrix allows, to prevent degradation.

  • Analysis: LC-MS/MS (ESI+).

    • MRM Transitions:

      • Clethodim: 360.1 → 164.1

      • Sulfoxide: 376.1 → 216.1

      • Sulfone: 392.1 → 164.1

Part 4: Workflow Visualization

MethodComparison cluster_A Method A: Common Moiety (Enforcement) cluster_B Method B: Acidified QuEChERS (Monitoring) SampleA Sample Homogenate Hydrolysis Alkaline Hydrolysis (Release Conjugates) SampleA->Hydrolysis Oxidation Oxidation (H2O2/mCPBA) (Convert to Sulfone Acid) Hydrolysis->Oxidation Methylation Methylation (MeOH/HCl) (Form DME) Oxidation->Methylation GCanalysis GC/LC Analysis (Single Peak: DME) Methylation->GCanalysis SampleB Frozen Sample AcidExtract Acidified ACN Extraction (Stabilize Parent) SampleB->AcidExtract Partition Salting Out (NaOAc/MgSO4) AcidExtract->Partition dSPE d-SPE Cleanup (Minimal PSA contact) Partition->dSPE LCanalysis LC-MS/MS Analysis (Sum of 3+ Peaks) dSPE->LCanalysis

Caption: Figure 2. Comparative workflows. Method A converges analytes; Method B preserves them.

Part 5: Interpretation & Pitfalls

  • The "Summing" Error: In Method B, you must mathematically sum the residues.

    • Formula: Total Residue = [Clethodim] + ([Sulfoxide] × MW_ratio) + ([Sulfone] × MW_ratio).

    • Risk:[3][4][5][6] If you lack standards for the imine or 5-OH metabolites, Method B will under-report the total residue compared to Method A.

  • False Positives in Method A: Older methods using diazomethane could methylate endogenous plant acids, interfering with detection. Modern LC-MS/MS detection of the DME derivative eliminates this.

  • Stability in Autosamplers: For Method B, samples in the autosampler must be kept at 4°C. At room temperature, parent clethodim converts to sulfoxide within hours, skewing the ratio (though the sum may remain similar).

References

  • U.S. Environmental Protection Agency (EPA). (1994). Pesticide Residue Chemistry: Clethodim Series 860.1340. EPA Regulations.[5][7] Link

  • European Food Safety Authority (EFSA). (2019).[3] Review of the existing maximum residue levels for clethodim according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal.[3][8] Link

  • Food and Agriculture Organization (FAO). (1999). Pesticide Residues in Food - Clethodim Evaluations. JMPR Reports. Link

  • Anastaxxiadou, M., et al. (2019).[3] Review of the existing maximum residue levels for clethodim. EFSA Journal 17(5):5706.[3] Link

  • BenchChem. (2025).[1][9] Clethodim Application Rates and Sulfoxide Residue Levels: A Comparative Guide. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of C-Demethyl Clethodim

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of C-Demethyl Clethodim, a significant metabolite and impurity of the herbicide Clethodim. Drawing upon established safety protocols for cyclohexanedione herbicides and general principles of hazardous waste management, this document will equip you with the knowledge to handle this compound's disposal with confidence and scientific integrity.

Understanding the Compound: Hazard Profile and Environmental Fate

Clethodim is classified as a cyclohexanedione oxime herbicide.[4] It is harmful if swallowed or inhaled and can cause skin and eye irritation.[5][6] Formulations of Clethodim are considered combustible liquids.[5] Therefore, it is prudent to handle C-Demethyl Clethodim with the same level of caution.

Environmental Persistence and Degradation:

Clethodim exhibits rapid degradation in soil, with a half-life of approximately 3 to 10 days.[3][5] However, it can be significantly more persistent in aquatic environments.[3] The primary degradation pathway involves oxidation to C-Demethyl Clethodim sulfoxide and C-Demethyl Clethodim sulfone.[7] These degradation products, like the parent compound, should be considered environmentally hazardous. Studies have shown that the degradation of Clethodim can be accelerated by photolysis (exposure to light) and chlorination.[8][9]

PropertyClethodim (as a proxy for C-Demethyl Clethodim)Source(s)
Chemical Family Cyclohexanedione Oxime[10]
Primary Hazards Harmful if swallowed or inhaled, skin and eye irritant, combustible[5][6]
Soil Half-Life 3-10 days[3][5]
Aquatic Persistence Can be high[3]
Primary Degradation Products Sulfoxides and sulfones[7]

Core Directive: The Disposal Workflow

The proper disposal of C-Demethyl Clethodim is a multi-step process that prioritizes safety, environmental responsibility, and regulatory compliance. The following workflow provides a comprehensive overview of the necessary procedures, from initial waste collection to final disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_disposal Disposal & Decontamination Prep Step 1: Don Personal Protective Equipment (PPE) Segregate Step 2: Segregate Waste at Point of Generation Prep->Segregate Safety First Container Step 3: Use Appropriate Waste Containers Segregate->Container Proper Containment Label Step 4: Label Container Clearly Container->Label Clear Identification Disposal Step 5: Arrange for Hazardous Waste Pickup Label->Disposal Regulatory Compliance Decon Step 6: Decontaminate Glassware and Equipment Disposal->Decon Post-Disposal Safety Empty Step 7: Dispose of Empty Containers Decon->Empty Final Cleanup

Caption: A logical workflow for the safe disposal of C-Demethyl Clethodim in a laboratory setting.

Detailed Step-by-Step Disposal Procedures

Part 1: Preparation and Segregation

Step 1: Don Personal Protective Equipment (PPE)

Before handling C-Demethyl Clethodim waste, it is imperative to wear the appropriate PPE to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[11]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, a NIOSH-approved respirator may be necessary.[5]

Step 2: Segregate Waste at the Point of Generation

Proper waste segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect solid C-Demethyl Clethodim waste (e.g., contaminated filter paper, weighing boats) in a designated, sealed container.

  • Liquid Waste: Collect liquid waste containing C-Demethyl Clethodim in a separate, sealed container.

  • Incompatible Materials: Do not mix C-Demethyl Clethodim waste with strong acids, bases, or oxidizing agents.[12]

Part 2: Containment and Labeling

Step 3: Use Appropriate Waste Containers

The integrity of the waste container is vital for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with organic solvents and chlorinated compounds (e.g., high-density polyethylene (HDPE) or glass).

  • Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Original Containers: Whenever possible, using the original, empty container of a related chemical is a good practice, provided it is properly relabeled.

Step 4: Label the Container Clearly

Accurate labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

  • Contents: Clearly label the container with "Hazardous Waste" and the full chemical name: "C-Demethyl Clethodim".

  • Composition: If it is a mixed waste stream, list all components and their approximate percentages.

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Part 3: Disposal and Decontamination

Step 5: Arrange for Hazardous Waste Pickup

C-Demethyl Clethodim waste must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Institutional Procedures: Familiarize yourself with and follow your institution's specific procedures for hazardous waste pickup.

  • RCRA Regulations: In the United States, the disposal of pesticide-related waste is regulated under the Resource Conservation and Recovery Act (RCRA).[13] Clethodim formulations may contain components, such as naphthalene, which have specific RCRA waste codes (e.g., U165).[3] Always consult with your EHS department to ensure proper waste classification.

Step 6: Decontaminate Glassware and Equipment

Thoroughly decontaminate all glassware and equipment that has come into contact with C-Demethyl Clethodim.

  • Triple Rinse: Rinse the contaminated items three times with a suitable solvent (e.g., acetone or methanol), followed by a final rinse with water.

  • Collect Rinsate: The initial solvent rinsate must be collected and disposed of as hazardous waste along with your C-Demethyl Clethodim liquid waste.

  • Detergent Wash: After the solvent rinse, wash the glassware with a laboratory detergent and water.

Step 7: Dispose of Empty Containers

Empty containers that held C-Demethyl Clethodim must also be handled properly.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent as described in the decontamination step. The rinsate must be collected as hazardous waste.

  • Deface Label: Completely remove or deface the original label to prevent misuse.

  • Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or plastic recycling, in accordance with your institution's policies.

Spill Management: A Critical Contingency

In the event of a C-Demethyl Clethodim spill, immediate and appropriate action is necessary to mitigate risks.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to absorb the spilled material.

  • Collection: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleanup materials as hazardous waste.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert EHS: Contact your institution's Environmental Health and Safety office immediately.

  • Isolate: If it is safe to do so, close the doors to the affected area to isolate the spill.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without the assistance of trained emergency personnel.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of C-Demethyl Clethodim is a fundamental aspect of sound scientific practice. By adhering to the procedures outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always remember that these guidelines are a starting point; it is your responsibility to be aware of and comply with all local, state, and federal regulations governing hazardous waste disposal. When in doubt, always consult with your institution's Environmental Health and Safety department. Your commitment to these principles demonstrates a dedication not only to scientific advancement but also to the highest standards of laboratory safety and environmental stewardship.

References

  • EXTOXNET PIP - CLETHODIM.
  • Safety D
  • SAFETY DATA SHEET Tide USA Clethodim 2EC. Tide USA.
  • SAFETY D
  • Safety D
  • Degradation of Cyclohexanedione Oxime Herbicides | Request PDF.
  • (PDF) Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides.
  • Rapid photodegradation of clethodim and sethoxydim herbicides in soil and plant surface model systems. Arabian Journal of Chemistry.
  • SAFETY D
  • Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system.
  • Material Safety D
  • The Law on Pesticide Wastes.
  • Figure 6 from Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime.... Semantic Scholar.
  • Four Different RCRA Waste Codes (EPA Hazardous Wastes). Envera Consulting.
  • CLETHODIM 2E SAFETY DATA SHEET.
  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology.
  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Hazardous Waste Experts.
  • MATERIAL SAFETY D
  • Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. US EPA.
  • Clethodim | C17H26ClNO3S | CID 136469009. PubChem.
  • Clethodim Standard (1X1 mL)
  • Study of Clethodim Degradation and By-Product Formation in Chlorinated Water by HPLC.
  • Clethodim. Greenbook.
  • 5.7 Clethodim (187) TOXICOLOGY. inchem.org.
  • Clethodim FAO evaluation only.
  • SAFETY DATA SHEET DIRECT AG SOURCE, LLC CLEANSE 2 EC. Direct AG Source, LLC.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.